Reboxetine mesylate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
| Record name | Reboxetine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98769-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBOXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Reboxetine Mesylate: A Technical Guide to its Neuronal Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the neuronal mechanism of action for reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI). Reboxetine's primary therapeutic effect is derived from its high-affinity and selective blockade of the norepinephrine transporter (NET), leading to increased noradrenergic neurotransmission. This guide details the core mechanism, including transporter binding affinities and subsequent effects on extracellular monoamine levels. Furthermore, it explores the long-term downstream neuronal adaptations, focusing on the cAMP-CREB signaling cascade and the upregulation of neurotrophic factors such as BDNF, which are believed to underlie its sustained antidepressant effects. Detailed methodologies for key experimental assays used to elucidate this mechanism are provided, and critical signaling pathways and workflows are visualized using Graphviz diagrams for enhanced clarity.
Core Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its fundamental mechanism involves binding to the presynaptic norepinephrine transporter (NET) in noradrenergic neurons.[2][3][4] The NET is the primary mechanism for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[5] By inhibiting this transporter, reboxetine effectively increases the concentration and prolongs the residence time of NE in the synapse.[6][7] This enhanced availability of NE leads to greater stimulation of postsynaptic α- and β-adrenergic receptors, which is believed to be the basis for its therapeutic effects in treating major depressive disorder.[6][7]
Unlike many tricyclic antidepressants (TCAs), reboxetine exhibits high selectivity for the NET over the serotonin (SERT) and dopamine (DAT) transporters.[5][8] It also has a weak affinity for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, which contributes to a more favorable side-effect profile compared to older antidepressants.[1]
Data Presentation: Transporter Binding & Functional Inhibition
The selectivity of reboxetine is quantified through binding affinity (Ki) and functional uptake inhibition (IC50) assays. The data consistently demonstrate a significantly higher affinity for NET compared to SERT and DAT.
| Parameter | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Reference |
| Ki (nM, rat) | 1.1 | 129 | > 10,000 | [5] |
| Ki (nM) | 8.2 | 1070 | - | [9] |
| IC50 (nM, rat synaptosomes) | 8.5 | 6,900 | 89,000 | [10] |
Data Presentation: Effects on Extracellular Monoamine Levels
In vivo microdialysis studies confirm that reboxetine administration leads to a substantial and selective increase in extracellular norepinephrine levels in key brain regions. The effect on dopamine is region-specific, with increases observed in the prefrontal cortex but not the nucleus accumbens, likely due to the reliance on NET for dopamine clearance in the cortex.[11]
| Brain Region | Neurotransmitter | Dose (i.p.) | Max Increase from Baseline (%) | Reference |
| Frontal Cortex | Norepinephrine | 15 mg/kg | 242% | [12][13] |
| Dorsal Hippocampus | Norepinephrine | 15 mg/kg | 240% | [12][13] |
| Medial Prefrontal Cortex | Dopamine | 0.15–13.5 mg/kg | Significant Enhancement | [11] |
| Nucleus Accumbens | Dopamine | 0.15–13.5 mg/kg | No Effect | [11] |
| Striatum | 5-HT | 15 mg/kg | ~40% (slight increase) | [13] |
Downstream Neuronal Adaptations and Signaling
The therapeutic effects of antidepressants, including reboxetine, are associated with neuroadaptive changes that occur after chronic administration.[14] The initial increase in synaptic norepinephrine triggers a cascade of intracellular events that lead to long-term changes in gene expression and neuronal function.
The cAMP-CREB Signaling Pathway
A key downstream pathway involves the activation of the cAMP (cyclic adenosine monophosphate) signal transduction cascade.[15][16] Increased norepinephrine in the synapse leads to the stimulation of G-protein coupled adrenergic receptors, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[15][16]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of various genes.[15][16] One of the most critical target genes regulated by CREB in the context of antidepressant action is Brain-Derived Neurotrophic Factor (BDNF).[14][17] Chronic, but not acute, treatment with NRIs like reboxetine has been shown to increase the expression of BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), in brain regions such as the hippocampus.[14][18][19][20]
Impact on Synaptic Plasticity and Neurogenesis
The upregulation of the BDNF-TrkB signaling system is central to promoting neuroplasticity.[21][22][23] This includes strengthening synaptic connections, promoting the growth and survival of neurons, and stimulating adult neurogenesis, particularly in the hippocampus.[20][23] Studies have shown that reboxetine treatment can reverse stress-induced reductions in hippocampal BDNF levels and restore hippocampal synaptic plasticity (e.g., long-term potentiation, LTP).[19][24] This restoration of neuronal function and connectivity is thought to be a core component of its antidepressant effect.[24] The extracellular signal-regulated kinase (ERK) pathway has also been identified as a participant in the molecular activity of reboxetine in the hippocampus.[19]
References
- 1. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 7. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reboxetine modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hippocampal brain-derived neurotrophic factor expression following treatment with reboxetine, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 22. BDNF as a Mediator of Antidepressant Response: Recent Advances and Lifestyle Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IMPACT OF PROLONGED USE OF ANTIDEPRESSANTS ON NEUROPLASTICITY | Health and Society [periodicojs.com.br]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stereoselective Activity of (S,S)-(+)-Reboxetine versus (R,R)-(-)-Reboxetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential pharmacological activities of the enantiomers of reboxetine, a selective norepinephrine reuptake inhibitor (NRI). The document focuses on the stereoselective interaction of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine with monoamine transporters, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Executive Summary
Reboxetine is clinically administered as a racemic mixture of its (S,S)-(+) and (R,R)-(-) enantiomers.[1][2] In vitro pharmacological studies have conclusively demonstrated that the therapeutic activity of reboxetine as a norepinephrine reuptake inhibitor is overwhelmingly attributed to the (S,S)-(+)-enantiomer. This enantiomer exhibits a significantly higher affinity and inhibitory potency for the norepinephrine transporter (NET) compared to its (R,R)-(-) counterpart.[3][4] Both enantiomers display negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), underscoring the high selectivity of reboxetine for the noradrenergic system.[5] This document synthesizes the available data to provide a clear comparison of the two enantiomers, outlines the standard experimental procedures used to determine these properties, and illustrates the molecular mechanism of action.
Comparative Pharmacodynamics: Activity at Monoamine Transporters
The defining characteristic of reboxetine's mechanism of action is its potent and selective inhibition of the norepinephrine transporter.[6] This action is highly dependent on the stereochemistry of the molecule, with the (S,S)-(+)-enantiomer being substantially more active than the (R,R)-(-)-enantiomer.[3][4]
Quantitative Data: Binding Affinity and Functional Potency
The stereoselective activity of the reboxetine enantiomers is quantified through in vitro binding affinity (Ki) and functional uptake inhibition (IC50) assays. The data consistently show a significant disparity in their interaction with the norepinephrine transporter.
Table 1: Comparative Binding Affinity (Kᵢ, nM) of Reboxetine Enantiomers and Racemate at Human Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Data Source(s) |
| (S,S)-(+)-Reboxetine | ~1.1 | >10,000 | >10,000 | [7] |
| (R,R)-(-)-Reboxetine | ~143 | >10,000 | >10,000 | [7] |
| Racemic Reboxetine | 13.4 | 273.5 | >10,000 | [2] |
Note: The data highlights the approximately 130-fold greater affinity of the (S,S)-(+)-enantiomer for the human norepinephrine transporter (hNET) compared to the (R,R)-(-)-enantiomer.[7]
Table 2: Comparative Functional Inhibitory Potency (IC₅₀, nM) of Reboxetine Enantiomers and Racemate on Monoamine Uptake
| Compound | Norepinephrine (NE) Uptake | Serotonin (5-HT) Uptake | Dopamine (DA) Uptake | Data Source(s) |
| (S,S)-(+)-Reboxetine | Potent Inhibition | >10,000 | >10,000 | [7] |
| (R,R)-(-)-Reboxetine | Weak Inhibition | >10,000 | >10,000 | [7] |
| Racemic Reboxetine | 8.5 | 6,900 | 89,000 | [5] |
Note: The IC₅₀ values for the racemic mixture demonstrate a high degree of selectivity for the inhibition of norepinephrine uptake over serotonin and dopamine uptake.[5] The potency of the racemate is primarily driven by the (S,S)-(+)-enantiomer.
Key Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.
Objective: To determine the Kᵢ values of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine at hNET, hSERT, and hDAT.
Materials & Reagents:
-
Membrane Preparations: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the respective human monoamine transporter.
-
Radioligands: [³H]Nisoxetine for NET, [³H]Citalopram or [³H]Paroxetine for SERT, [³H]WIN 35,428 for DAT.
-
Test Compounds: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine.
-
Reference Compounds for Non-Specific Binding: Desipramine (for NET), Fluoxetine (for SERT), GBR 12909 (for DAT).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and ice-cold wash buffer.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of transporter-expressing cells. Protein concentration is quantified.
-
Assay Incubation: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kₑ, and either buffer (for total binding), a high concentration of a reference compound (for non-specific binding), or a range of concentrations of the test compound.
-
Equilibration: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the IC₅₀ values of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine for the inhibition of norepinephrine, serotonin, and dopamine uptake.
Materials & Reagents:
-
Biological System: Transporter-expressing cell lines (as above) or synaptosomes isolated from rodent brain regions rich in the respective transporters (e.g., hippocampus for NET, striatum for DAT).
-
Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
Test Compounds: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine.
-
Buffers: Physiological salt solution (e.g., Krebs-Ringer-HEPES).
-
Equipment: As described for the binding assay.
Methodology:
-
Preparation: Cells or synaptosomes are prepared and suspended in the assay buffer.
-
Pre-incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes at 37°C).
-
Uptake Initiation and Incubation: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter. The incubation is carried out for a short period where uptake is linear (e.g., 5-10 minutes).
-
Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The radioactivity trapped inside the cells/synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of neurotransmitter uptake is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Visualizations: Pathways and Workflows
Signaling Pathway: Stereoselective Inhibition of Norepinephrine Transporter
Caption: Stereoselective inhibition of the norepinephrine transporter by reboxetine enantiomers.
Experimental Workflow: Comparative In Vitro Analysis
Caption: Workflow for the in vitro comparison of reboxetine enantiomer activity.
Conclusion
The pharmacological activity of reboxetine is characterized by a high degree of stereoselectivity. The (S,S)-(+)-enantiomer is the eutomer, responsible for the potent and selective inhibition of the norepinephrine transporter that underlies the drug's therapeutic effect. In contrast, the (R,R)-(-)-enantiomer is the distomer, contributing minimally to NET inhibition. Both enantiomers are inactive at SERT and DAT at clinically relevant concentrations. This profound difference in activity highlights the critical importance of stereochemistry in drug design and evaluation. The development of single-enantiomer drugs, such as esreboxetine ((S,S)-reboxetine), is a logical progression to optimize therapeutic benefit and potentially reduce variability in patient response. The methodologies outlined in this guide represent the standard for characterizing the in vitro pharmacology of such chiral molecules, providing essential data for regulatory submissions and further research.
References
- 1. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reboxetine - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]
- 5. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Reboxetine Mesylate: A Technical Profile of a Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its mechanism of action is centered on its high affinity and selectivity for the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of reboxetine, with a focus on its binding affinities, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.
Pharmacological Profile
Reboxetine exhibits a distinct pharmacological profile characterized by its potent and selective inhibition of the norepinephrine transporter.[4] This selectivity distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]
Binding Affinity and Selectivity
The selectivity of reboxetine for the human norepinephrine transporter (hNET) over the serotonin (hSERT) and dopamine (hDAT) transporters is a key feature of its pharmacological action.[2][3] In vitro binding assays have consistently demonstrated reboxetine's high affinity for hNET.[6]
Table 1: Reboxetine Binding Affinity (Ki) and Inhibitory Concentration (IC50) at Monoamine Transporters
| Transporter | Ki (nM)[7] | IC50 (nM)[8] |
| Norepinephrine Transporter (NET) | 13.4 | 8.5 |
| Serotonin Transporter (SERT) | 273.5 | 6,900 |
| Dopamine Transporter (DAT) | >10,000 | 89,000 |
Note: Ki (inhibition constant) represents the concentration of a drug that will bind to half of the available transporters at equilibrium. IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly illustrates reboxetine's approximately 20-fold greater selectivity for NET over SERT and its negligible affinity for DAT.[7] Reboxetine also shows weak affinity for various other neurotransmitter receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors (Ki > 1,000 nmol/L).[4]
Enantiomer-Specific Binding Kinetics
Reboxetine is administered as a racemic mixture of (R,R)-(-) and (S,S)-(+)-enantiomers.[7] Studies have revealed significant differences in the binding kinetics of these enantiomers to the human norepinephrine transporter (hNET). The (S,S)-enantiomer demonstrates a substantially higher steady-state affinity for hNET compared to the (R,R)-enantiomer.[6]
Table 2: Binding Kinetics of Reboxetine Enantiomers at the Human Norepinephrine Transporter (hNET) [6]
| Enantiomer | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | t1/2 (dissociation half-life) |
| (S,S)-reboxetine | 0.076 ± 0.009 | ~1.4 x 10⁵ | 1.05 x 10⁻⁵ | ~18 hours |
| (R,R)-reboxetine | 9.7 ± 0.8 | ~4.3 x 10⁵ | 4.2 x 10⁻³ | ~3 minutes |
Note: Kd (dissociation constant) is the concentration of ligand at which half of the available binding sites are occupied at equilibrium. kon is the association rate constant, and koff is the dissociation rate constant.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of reboxetine is the blockade of norepinephrine reuptake from the synaptic cleft.[9] By inhibiting the norepinephrine transporter (NET), reboxetine increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Experimental Protocols
The characterization of reboxetine's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of reboxetine for the norepinephrine, serotonin, and dopamine transporters.
Objective: To quantify the affinity of reboxetine for hNET, hSERT, and hDAT.
Materials:
-
Cell membranes expressing the human norepinephrine, serotonin, or dopamine transporter (e.g., from HEK293 cells).
-
Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET).
-
This compound.
-
Reference compounds (e.g., desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest cells and centrifuge.
-
Wash the cell pellet with ice-cold assay buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of reboxetine.
-
Add the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a competing ligand (for non-specific binding), or reboxetine to the respective wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the reboxetine concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the functional inhibition of neurotransmitter reuptake by reboxetine in isolated nerve terminals (synaptosomes).
Objective: To determine the inhibitory potency (IC50) of reboxetine on norepinephrine, serotonin, and dopamine uptake.
Materials:
-
Fresh brain tissue (e.g., rat cortex or hippocampus).
-
Synaptosome preparation buffers.
-
Radiolabeled neurotransmitters (e.g., [³H]norepinephrine).
-
This compound.
-
Selective uptake inhibitors for control experiments.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in an appropriate buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a suitable buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with various concentrations of reboxetine or vehicle.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at a physiological temperature (e.g., 37°C).
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity retained by the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake for each reboxetine concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the reboxetine concentration to determine the IC50 value.
-
Conclusion
This compound is a well-characterized selective norepinephrine reuptake inhibitor. Its pharmacological profile, defined by high affinity and selectivity for the norepinephrine transporter, provides a clear mechanism for its therapeutic effects. The experimental protocols detailed in this guide are fundamental for the continued investigation of reboxetine and the development of novel compounds targeting the noradrenergic system. The quantitative data presented underscores the selective nature of reboxetine's interaction with monoamine transporters, making it a valuable tool for both clinical use and further neuropharmacological research.
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reboxetine - Wikipedia [en.wikipedia.org]
- 8. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacological properties of reboxetine mesylate
An In-depth Technical Guide on the Core Pharmacological Properties of Reboxetine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective norepinephrine reuptake inhibitor (NRI) developed for the treatment of major depressive disorder (MDD).[1][2][3] It represents a class of antidepressants with a distinct mechanism of action compared to the more common selective serotonin reuptake inhibitors (SSRIs).[1][4] By potently and selectively blocking the norepinephrine transporter (NET), reboxetine enhances noradrenergic neurotransmission, which is believed to be a key factor in its therapeutic effect.[4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, metabolism, clinical efficacy, and safety profile, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Reboxetine exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[4][5] This action is accomplished through high-affinity binding to and blockade of the norepinephrine transporter (NET).[4][6] The resulting increase in the concentration and dwell time of NE in the synapse leads to enhanced stimulation of postsynaptic α- and β-adrenergic receptors, which triggers downstream signaling cascades associated with improved mood and cognitive function.[4]
Unlike many tricyclic antidepressants (TCAs), reboxetine is highly selective. It has a significantly weaker effect on the serotonin transporter (SERT) and does not affect the dopamine transporter (DAT).[5][7] This selectivity for the noradrenergic system is believed to contribute to its specific side-effect profile, which differs from that of SSRIs and TCAs.[8][9]
Pharmacodynamics: Receptor Binding Profile
A key characteristic of reboxetine is its specific binding profile. In vitro studies have demonstrated its high affinity for the human norepinephrine transporter while showing negligible affinity for a wide range of other neurotransmitter receptors.[10][11] This specificity distinguishes it from older antidepressants like TCAs, which often interact with muscarinic, histaminergic, and adrenergic receptors, leading to side effects such as dry mouth, sedation, and orthostatic hypotension.[6][12] Reboxetine's weak affinity for these other receptors contributes to its improved tolerability profile.[13][14]
Table 1: Reboxetine Binding Affinity & Transporter Inhibition
| Target | Parameter | Value (nM) | Species | Reference |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | Ki | 1.1 | Rat | [15] |
| Serotonin Transporter (SERT) | Ki | 129 | Rat | [15] |
| Dopamine Transporter (DAT) | Ki | >10,000 | Rat | [15] |
| Muscarinic Receptors | Ki | >1,000 | Human | [13][14] |
| Histaminergic H1 Receptors | Ki | >1,000 | Human | [13][14] |
| Adrenergic α1 Receptors | Ki | >1,000 | Human | [13][14] |
| Dopaminergic D2 Receptors | Ki | >1,000 | Human |[13][14] |
Pharmacokinetics
The pharmacokinetic profile of reboxetine supports twice-daily administration. It exhibits linear pharmacokinetics within the clinically recommended dose range.[5][16][17]
-
Absorption: Reboxetine is well absorbed after oral administration, with an absolute bioavailability of approximately 94%.[5][17] Peak plasma concentrations (Tmax) are typically reached within 2-4 hours.[17][18] While food may delay the rate of absorption, it does not significantly affect the overall extent of absorption.[5][17]
-
Distribution: The drug is extensively bound to plasma proteins (>97%), primarily to alpha-1-acid glycoprotein.[2][17] Its distribution appears to be limited to a fraction of the total body water.[17]
-
Metabolism: Reboxetine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][5][19] The primary metabolic pathways include O-dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulphate conjugation.[2] The (S,S)-(+)-enantiomer is considered more potent, though its plasma concentrations are lower than the (R,R)-(-)-enantiomer after administration of the racemic mixture.[17][18]
-
Excretion: The mean terminal elimination half-life (t1/2) is approximately 12-13 hours.[2][5][7] Steady-state plasma concentrations are typically achieved within 5 days of consistent dosing.[5][7] Elimination is mainly through hepatic metabolism, with less than 10% of the dose excreted unchanged in the urine.[17]
Table 2: Key Pharmacokinetic Parameters of Reboxetine
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ≥94% | [5][17][19] |
| Time to Peak (Tmax) | ~2 hours | [5][16] |
| Plasma Protein Binding | 97-98% | [2][19] |
| Elimination Half-Life (t1/2) | 12.5 - 13 hours | [2][5][7] |
| Primary Metabolizing Enzyme | CYP3A4 | [5][7][19] |
| Steady State | Within 5 days |[5][7] |
Experimental Protocols
In Vitro Receptor Binding & Uptake Assays
The selectivity and affinity of reboxetine for monoamine transporters were determined using radioligand binding and uptake assays.
-
Objective: To quantify the binding affinity (Ki) of reboxetine for NET, SERT, and DAT and its inhibitory potency on neurotransmitter uptake.
-
Methodology (General Protocol):
-
Tissue Preparation: Synaptosomal preparations are made from specific rat brain regions rich in the target transporters (e.g., hypothalamus for NET, striatum for DAT).
-
Binding Assay: The tissue preparations are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of reboxetine.
-
Separation: Bound and free radioligands are separated via rapid filtration.
-
Quantification: The radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Data Analysis: IC50 values (concentration of drug that inhibits 50% of specific binding) are calculated and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.
-
-
Reference Studies: These methods are standard in neuropharmacology and were used in studies defining reboxetine's profile.[13][14]
Preclinical In Vivo Models of Depression
The antidepressant potential of reboxetine was evaluated in established animal models.
-
Objective: To assess the antidepressant-like activity of reboxetine in vivo.
-
Models Used:
-
Forced Swim Test (Porsolt's Test): Rats or mice are placed in a cylinder of water from which they cannot escape. Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in behavioral despair. Reboxetine was shown to significantly reduce immobility time in this test.[13][20]
-
Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is measured. Reboxetine also demonstrated a significant decrease in immobility in this model.[13]
-
-
Protocol (Tail Suspension Test Example):
-
Dosing: Mice are administered reboxetine (e.g., 30 mg/kg, i.p.) or vehicle.[21]
-
Acclimation: After a set period (e.g., 30-60 minutes), the mice are suspended.
-
Observation: The total time the animal remains immobile during a fixed period (e.g., 6 minutes) is recorded by an observer or automated system.
-
Analysis: Immobility times between the reboxetine-treated and control groups are compared using statistical tests.
-
Clinical Trial Design for Efficacy Assessment
Human efficacy was established through randomized, double-blind, controlled clinical trials.
-
Objective: To determine the efficacy and safety of reboxetine in treating MDD compared to placebo and/or active comparators.
-
Methodology (General Protocol):
-
Patient Population: Adult patients diagnosed with MDD according to DSM criteria, often with a minimum baseline severity score on a depression rating scale (e.g., Hamilton Rating Scale for Depression [HAM-D] ≥25 for severe depression).[22]
-
Design: A multi-center, randomized, double-blind, parallel-group design is typically used.[22]
-
Intervention: Patients are randomized to receive a fixed or flexible dose of reboxetine (e.g., 8-10 mg/day), a placebo, or an active comparator (e.g., fluoxetine, imipramine).[22][23]
-
Duration: Acute treatment trials typically last 4 to 8 weeks.[22]
-
Primary Outcome: The primary efficacy measure is the change from baseline in the total score of a validated depression scale, such as the HAM-D.[22][23]
-
Secondary Outcomes: These may include the proportion of responders (e.g., ≥50% reduction in HAM-D score) and remitters (e.g., HAM-D score ≤7).[22]
-
Clinical Efficacy & Safety Profile
Efficacy
Clinical trials have demonstrated that reboxetine is more effective than placebo in the acute treatment of MDD.[7][12] In studies focusing on patients with severe depression, reboxetine showed a significantly greater reduction in mean HAM-D scores compared to placebo.[22] The overall mean responder rate in these trials was 63% for reboxetine versus 36% for placebo.[22]
When compared to other antidepressants, reboxetine has shown comparable efficacy to TCAs like imipramine and desipramine, and the SSRI fluoxetine.[7][12][23][24] In a subset of severely depressed patients, reboxetine was found to be significantly more effective than fluoxetine.[23] However, it is important to note that a comprehensive meta-analysis that included unpublished data concluded that reboxetine was, overall, an ineffective antidepressant and that published data had overestimated its benefits.[19][25]
Safety and Tolerability
Reboxetine is generally well-tolerated.[24] Its selective action on the norepinephrine system results in a side-effect profile that is distinct from serotonergic agents.[8]
-
Common Adverse Events: The most frequently reported adverse effects include dry mouth, constipation, insomnia, increased sweating, dizziness, and tachycardia.[7][19][24]
-
Cardiovascular Effects: Reboxetine has no significant cardiovascular effects in most patients, though tachycardia and hypotension can occur.[8][9] ECG changes have been noted in a small percentage of elderly patients.[7]
-
Discontinuation: The rate of discontinuation due to adverse events in short-term studies was not significantly different from placebo.[8][9] There is no evidence of a withdrawal syndrome upon abrupt discontinuation.[8][9]
-
Drug Interactions: As reboxetine is metabolized by CYP3A4, its plasma concentrations can be increased by potent inhibitors of this enzyme (e.g., ketoconazole).[7][26] Caution is advised when co-administering with other CYP3A4 substrates or inhibitors.
Conclusion
This compound is a pharmacologically potent and highly selective norepinephrine reuptake inhibitor.[5][13] Its specificity for the NET over other monoamine transporters and neurotransmitter receptors underpins its distinct therapeutic and side-effect profile. Pharmacokinetic data confirm its suitability for twice-daily dosing. While some clinical trials have established its efficacy over placebo and comparability to other antidepressants, particularly in severe depression, other comprehensive analyses have questioned its overall effectiveness and benefit-risk profile.[22][25] For drug development professionals and researchers, reboxetine remains a valuable pharmacological tool for elucidating the role of the noradrenergic system in CNS disorders.[10][14]
References
- 1. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 2. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 5. healthyplace.com [healthyplace.com]
- 6. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Reboxetine: tolerability and safety profile in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of reboxetine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rndsystems.com [rndsystems.com]
- 16. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reboxetine - Wikipedia [en.wikipedia.org]
- 20. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. The antidepressant efficacy of reboxetine in patients with severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Reboxetine [bionity.com]
Reboxetine Mesylate: A Technical Guide to its Monoamine Transporter Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of reboxetine mesylate for the core monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for NET.[2][3]
Core Binding Affinity Profile
This compound exhibits a distinct and potent selective affinity for the norepinephrine transporter. This selectivity is a cornerstone of its pharmacological profile, distinguishing it from other classes of antidepressants such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4]
Quantitative Binding Affinity Data
The following table summarizes the key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for reboxetine across the three primary monoamine transporters. These values, collated from various in vitro studies, quantitatively demonstrate reboxetine's selectivity for NET.
| Transporter | Parameter | Value | Species/System | Reference |
| Norepinephrine Transporter (NET) | Ki | 1.1 nM | Rat | |
| Ki | 8.2 nM | Not Specified | [5] | |
| IC50 | 8.5 nM | Rat Hippocampal Synaptosomes | [6] | |
| Serotonin Transporter (SERT) | Ki | 129 nM | Rat | |
| Ki | 1070 nM | Not Specified | [5] | |
| IC50 | 6.9 µM (6900 nM) | Rat Hippocampal Synaptosomes | [6] | |
| Dopamine Transporter (DAT) | Ki | > 10,000 nM | Rat | |
| IC50 | 89 µM (89,000 nM) | Rat Striatal Synaptosomes | [6] |
Ki (Inhibition constant): Represents the concentration of a drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
Reboxetine's primary mechanism of action involves the potent and selective blockade of the norepinephrine transporter.[2] By binding to NET, reboxetine inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[2] This enhanced signaling is believed to be the key mediator of its antidepressant effects.
Experimental Protocols for Determining Binding Affinity
The binding affinity of reboxetine for monoamine transporters is typically determined using in vitro radioligand binding assays and uptake inhibition assays.[7][8] These methods allow for the precise quantification of drug-transporter interactions.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a specific transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.
Generalized Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat brain regions rich in specific transporters like the hippocampus for NET and striatum for DAT) or cells stably expressing the human monoamine transporters are homogenized in a cold buffer solution.[9]
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters. The pellet is then washed and resuspended in an appropriate assay buffer.[9]
-
-
Competitive Binding Incubation:
-
A constant concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, or [3H]WIN 35,428 for DAT) is incubated with the prepared membranes.
-
Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the transporters.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[9]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[9]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 value is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Synaptosomal Uptake Inhibition Assay
This functional assay measures the ability of a drug to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).
Generalized Protocol:
-
Synaptosome Preparation:
-
Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of this compound.
-
A radiolabeled monoamine substrate (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to initiate the uptake process.[6]
-
The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).[8]
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration or by adding an ice-cold stop buffer.
-
The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by scintillation counting.
-
-
Data Analysis:
-
The concentration of reboxetine that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.
-
Logical Relationship of Binding Affinity
The binding affinity data clearly illustrates a hierarchical preference of reboxetine for the monoamine transporters.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. xenotech.com [xenotech.com]
Reboxetine Mesylate for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine mesylate is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2][3][4] Unlike many tricyclic antidepressants, it exhibits weak affinity for other neurotransmitter transporters and receptors, such as those for serotonin, dopamine, acetylcholine, and histamine.[2][5] This pharmacological specificity makes reboxetine an invaluable tool in preclinical research for isolating and investigating the role of the noradrenergic system in a variety of physiological and pathological states. Its applications in preclinical models span depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and cognitive function.[6][7][8]
This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic properties in common animal models, key experimental protocols, and the cellular signaling pathways it modulates.
Mechanism of Action
The primary mechanism of action for reboxetine is the blockade of the norepinephrine transporter (NET).[1][8] The NET is a presynaptic protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, reboxetine increases the concentration and prolongs the dwell time of NE in the synapse, leading to enhanced activation of postsynaptic alpha and beta-adrenergic receptors.[1]
References
- 1. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 2. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 4. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reboxetine in the light of science and clinical practice - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]
- 7. Reboxetine [bionity.com]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of Reboxetine Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI). The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics. This document details reboxetine's binding affinity and functional potency at key monoamine transporters, provides methodologies for its in vitro evaluation, and illustrates its mechanism of action and potential downstream signaling pathways.
Introduction
Reboxetine is a morpholine derivative that selectively inhibits the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2][3][4][5][6] This pharmacological action is believed to underlie its therapeutic effects. Unlike many other antidepressants, reboxetine exhibits a high degree of selectivity for the NET over the serotonin (SERT) and dopamine (DAT) transporters.[5][7][8] Furthermore, it demonstrates weak affinity for various other neurotransmitter receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its distinct side-effect profile.[1][4][9]
Binding Affinity and Functional Potency
The in vitro affinity of reboxetine for the human norepinephrine, serotonin, and dopamine transporters is typically determined through radioligand binding assays. The functional inhibition of these transporters is assessed using neurotransmitter uptake assays. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), consistently demonstrate reboxetine's high affinity and selectivity for the NET.
Table 1: Reboxetine Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Radioligand | Preparation | Ki (nM) | Reference(s) |
| Norepinephrine (NET) | [³H]Nisoxetine | Human Transporter | 13.4 | [10] |
| [³H]Desipramine | Human NET | 0.076 (SS-enantiomer) | [3] | |
| [³H]Desipramine | Human NET | 9.7 (RR-enantiomer) | [3] | |
| Serotonin (SERT) | [³H]Citalopram | Human Transporter | 273.5 | [10] |
| Dopamine (DAT) | [³H]WIN 35,428 | Human Transporter | >10,000 | [10] |
Table 2: Reboxetine Functional Inhibition (IC50) of Monoamine Uptake
| Transporter | Substrate | Preparation | IC50 (nM) | Reference(s) |
| Norepinephrine (NET) | [³H]Norepinephrine | Rat Hippocampal Synaptosomes | 8.5 | [1] |
| Serotonin (SERT) | [³H]5-HT | Rat Hippocampal Synaptosomes | 6,900 | [1] |
| Dopamine (DAT) | [³H]Dopamine | Rat Striatal Synaptosomes | 89,000 | [1] |
Note: The (S,S)-enantiomer of reboxetine is reported to be the more potent inhibitor of the norepinephrine transporter.[5]
Experimental Protocols
Radioligand Binding Assay for NET Affinity
This protocol outlines a competitive binding assay to determine the affinity of reboxetine for the human norepinephrine transporter (hNET).
Materials:
-
Cell Membranes: Membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).
-
Test Compound: this compound.
-
Reference Compound: Desipramine (a well-characterized NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (Cell Harvester).
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing hNET on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard protein assay.
-
Dilute the membranes in Assay Buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).
-
-
Assay Setup (in a 96-well microplate, in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (at a concentration near its Kd, e.g., 1-3 nM), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of reboxetine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filter mat with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the reboxetine concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of reboxetine that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the NET.[7]
Neurotransmitter Uptake Assay
This protocol describes a method to assess the functional inhibition of norepinephrine uptake by reboxetine. This can be performed using either radiolabeled neurotransmitters or a fluorescence-based assay kit.
Method 1: Radiometric Uptake Assay
Materials:
-
Synaptosomes or Cells: Rat brain synaptosomes (e.g., from hippocampus or cortex) or cells stably expressing hNET.
-
Radiolabeled Neurotransmitter: [³H]Norepinephrine.
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Scintillation Cocktail.
-
Filtration apparatus and filters.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes or harvest cells expressing hNET.
-
Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of reboxetine or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add [³H]Norepinephrine to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold assay buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]Norepinephrine taken up by the synaptosomes/cells.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of reboxetine.
Method 2: Fluorescence-Based Uptake Assay
Commercially available neurotransmitter transporter uptake assay kits provide a non-radioactive alternative.[11][12][13][14] These kits typically use a fluorescent substrate that is a substrate for the monoamine transporters.
General Procedure (refer to kit-specific protocol for details):
-
Cell Plating: Plate cells expressing the transporter of interest (e.g., hNET) in a microplate.
-
Compound Addition: Add varying concentrations of reboxetine to the wells and pre-incubate.
-
Dye Loading: Add the fluorescent substrate provided in the kit.
-
Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the transporter activity.
-
Data Analysis: Calculate the IC50 value based on the inhibition of the rate of fluorescence increase.
Mechanism of Action and Signaling Pathways
Primary Mechanism of Action
Reboxetine's primary mechanism of action is the selective blockade of the norepinephrine transporter. By binding to the transporter protein, it prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Caption: Reboxetine's primary mechanism of action at the noradrenergic synapse.
Potential Downstream Signaling Pathways
The sustained increase in synaptic norepinephrine due to NET inhibition by reboxetine can lead to downstream adaptations in cellular signaling pathways. While much of the research in this area is from in vivo studies, in vitro evidence suggests that reboxetine can influence the expression of neurotrophic factors and the activity of key signaling molecules. One of the key pathways implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. In vitro studies have shown that reboxetine can increase the activation of BDNF promoters.[2] This can, in turn, activate downstream pathways involving the transcription factor cAMP response element-binding protein (CREB).
Caption: Potential downstream signaling cascade influenced by reboxetine.
Experimental Workflow
The in vitro characterization of a compound like reboxetine typically follows a logical progression from initial binding studies to functional assays.
Caption: General experimental workflow for in vitro characterization.
Conclusion
The in vitro characterization of this compound confirms its identity as a potent and selective norepinephrine reuptake inhibitor. Its high affinity for the NET, coupled with significantly lower affinity for SERT, DAT, and other CNS receptors, provides a clear pharmacological basis for its mechanism of action. The experimental protocols detailed in this guide offer a framework for the consistent and reliable in vitro evaluation of reboxetine and other novel compounds targeting monoamine transporters. Understanding these in vitro properties is a critical first step in the drug discovery and development process, providing essential data for further preclinical and clinical investigation.
References
- 1. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reboxetine - Wikipedia [en.wikipedia.org]
- 11. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Reboxetine Mesylate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (SNRI) that has been utilized in the treatment of major depressive disorder. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed quantitative data are presented in structured tables for ease of comparison, and key biological and experimental processes are visualized through diagrams to facilitate understanding. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
Reboxetine is a morpholine derivative with two chiral centers, existing as (R,R)-(-)- and (S,S)-(+)-enantiomers.[1] The commercially available drug is a racemic mixture of these two enantiomers, formulated as the methanesulfonate (mesylate) salt.[2]
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | [1] |
| CAS Number | 98769-84-7 | [1] |
| Molecular Formula | C₂₀H₂₇NO₆S | [1] |
| Molecular Weight | 409.5 g/mol | [1] |
Physicochemical Data of this compound
| Property | Value | Reference |
| Melting Point | 170-171 °C | [3] |
| Solubility | > 5 mg/mL in water | [3] |
| pKa | Not explicitly found in searches |
Pharmacology: Mechanism of Action and Selectivity
Reboxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft, thereby potentiating noradrenergic neurotransmission.[4][5] This action is achieved through high-affinity binding to the norepinephrine transporter (NET).[6]
Norepinephrine Signaling Pathway
The following diagram illustrates the key steps in norepinephrine synthesis, release, reuptake, and the site of action for reboxetine.
Receptor and Transporter Binding Profile
Reboxetine exhibits high selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. It has a notably weak affinity for various other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[7][8]
Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 1.1 (rat) | |
| Serotonin Transporter (SERT) | 129 (rat) | |
| Dopamine Transporter (DAT) | > 10,000 (rat) |
Selectivity Profile of Reboxetine
Pharmacokinetics
Reboxetine is well-absorbed after oral administration, with its pharmacokinetics being linear within the therapeutic dose range.[3] It is extensively bound to plasma proteins and is primarily metabolized in the liver.
Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers
| Parameter | Value | Reference |
| Absolute Bioavailability | 94.5% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [3] |
| Plasma Half-life (t1/2) | ~13 hours | [3] |
| Plasma Protein Binding | > 97% | [3] |
| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) | [3][7] |
| Excretion | < 10% unchanged in urine | [3] |
Experimental Protocols
Synthesis of Reboxetine
The synthesis of reboxetine has been approached through various routes. One common strategy involves the stereoselective synthesis of the morpholine core followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties. A representative synthetic scheme is outlined below.
A detailed synthetic procedure often involves:
-
Cyclization: Reaction of a chiral amino alcohol with a suitable reagent like chloroacetyl chloride to form a morpholinone derivative.[9]
-
Reduction: Reduction of the lactam functionality of the morpholinone to yield the corresponding morpholine.[10]
-
Activation and Displacement: Conversion of the hydroxyl group to a good leaving group (e.g., bromide) followed by nucleophilic substitution with 2-ethoxyphenol in the presence of a base.[10]
-
Deprotection: Removal of any protecting groups to yield the final reboxetine molecule.[10]
Norepinephrine Transporter (NET) Binding Assay
The affinity of reboxetine for the norepinephrine transporter is typically determined using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.[11]
-
-
Competitive Binding Assay:
-
A constant concentration of a radioligand with high affinity for NET (e.g., [³H]nisoxetine) is used.[11]
-
Increasing concentrations of the test compound (reboxetine) are added to a mixture of the cell membranes and the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).[11]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of reboxetine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.[11]
-
Conclusion
This compound is a well-characterized selective norepinephrine reuptake inhibitor with a distinct pharmacological profile. Its high selectivity for the norepinephrine transporter over other monoamine transporters and receptors underscores its targeted mechanism of action. The pharmacokinetic properties of reboxetine allow for twice-daily dosing. The experimental protocols for its synthesis and characterization are well-established, providing a solid foundation for further research and development in the field of noradrenergic modulation. This guide serves as a foundational technical resource for scientists and researchers engaged in the study of reboxetine and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijamtes.org [ijamtes.org]
- 5. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Reboxetine Mesylate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of reboxetine mesylate in rodent models, including recommended doses, detailed experimental protocols, and an exploration of its mechanism of action.
Mechanism of Action
This compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][3] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1] While highly selective for the NET, reboxetine has a minimal effect on the reuptake of other neurotransmitters like serotonin and dopamine.[4] However, studies have shown that reboxetine can indirectly influence dopaminergic and serotonergic systems.[5][6]
Signaling Pathway
The enhanced noradrenergic activity resulting from reboxetine administration triggers downstream signaling cascades. Norepinephrine binds to and activates both alpha and beta-adrenergic receptors on postsynaptic neurons.[1] Activation of these receptors initiates various intracellular signaling pathways that are believed to contribute to the therapeutic effects of reboxetine in conditions like depression.[1]
References
- 1. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reboxetine-induced increase of accumbal dopamine efflux is inhibited by l-propranolol: a microdialysis study with freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reboxetine modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Reboxetine Mesylate Stock Solution in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reboxetine mesylate is a potent and selective norepinephrine reuptake inhibitor (NRI) used in research to study the role of norepinephrine signaling in various cellular processes, including those related to neurological and psychiatric disorders.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is soluble in several organic solvents and aqueous buffers.[4] The choice of solvent is crucial and should be determined by the experimental requirements and the tolerance of the cell line to the solvent.
Data Presentation: Solubility and Storage of this compound
| Property | Value | Source |
| Molecular Weight | 409.5 g/mol | [4][5][6][7][8] |
| Purity | ≥98% | [4][5] |
| Appearance | Crystalline solid | [4] |
| Storage of Solid | -20°C for up to 2 years | [4] |
| Solubility in DMSO | ~20 mg/mL[4] to 100 mg/mL[6] | [4][6] |
| Solubility in Ethanol | ~5 mg/mL | [4] |
| Solubility in DMF | ~20 mg/mL | [4] |
| Solubility in Water | 20 mg/mL[9] to 50 mg/mL[6] (ultrasonication may be needed) | [5][6][9] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [4] |
| Stock Solution Storage (in organic solvent) | Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9][10][11] | [9][10][11] |
| Aqueous Solution Storage | Not recommended for more than one day.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 409.5 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 409.5 g/mol x 1000 mg/g = 4.095 mg
-
-
-
Weigh the this compound:
-
Carefully weigh 4.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration:
-
For example, if the desired final concentration is 10 µM.
-
-
Perform serial dilutions:
-
It is recommended to perform an intermediate dilution to avoid pipetting very small volumes of the stock solution.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of complete cell culture medium. Mix well.
-
Final Dilution (to 10 µM): Dilute the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM solution to 990 µL of complete cell culture medium to make 1 mL of the final 10 µM working solution.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples.
-
In the example above, the final DMSO concentration would be 0.1%. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound dilution.
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound in cell culture.
References
- 1. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 2. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, Noradrenaline reuptake inhibitor (aqueous solution) (CAS 98769-84-7) | Abcam [abcam.com]
- 8. This compound, Noradrenaline reuptake inhibitor (CAS 98769-84-7) | Abcam [abcam.com]
- 9. This compound [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Reboxetine Mesylate in Human Plasma
Introduction
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of major depressive disorders.[1][2] Accurate and reliable quantification of reboxetine in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose. This application note details validated HPLC methods for the determination of reboxetine mesylate in human plasma, providing comprehensive protocols for sample preparation and chromatographic analysis.
Methodologies
Several HPLC methods have been developed for reboxetine quantification, primarily employing reversed-phase chromatography coupled with either Ultraviolet (UV) or fluorescence detection. For enhanced sensitivity, especially at low concentrations, fluorescence detection is often preferred and may involve a pre-column derivatization step.[1] Sample preparation is a critical step to remove plasma proteins and other interfering substances, with solid-phase extraction (SPE) and protein precipitation being the most common techniques.
Experimental Protocols
Method 1: HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation: Protein Precipitation
-
To 1 mL of plasma sample in a centrifuge tube, add a precise volume of a precipitating agent (e.g., acetonitrile or methanol) in a 2:1 or 3:1 ratio (v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Reconstitute the dried residue in a known volume of the mobile phase and inject a defined volume into the HPLC system.
2. Chromatographic Conditions
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer). A typical mobile phase could be methanol and 0.02 M phosphate buffer (pH 7) in a 55:45 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 277 nm.[2]
-
Injection Volume: 20 µL.
Method 2: HPLC with Fluorescence Detection (with Pre-column Derivatization)
This highly sensitive method is ideal for pharmacokinetic studies where low concentrations of reboxetine are expected.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[1]
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute reboxetine from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried residue, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) in an appropriate buffer (e.g., borate buffer, pH 8).[1][3]
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to complete.[3]
-
After incubation, cool the reaction mixture and inject it into the HPLC system.
3. Chromatographic Conditions
-
Column: Phenyl or C18 reversed-phase column (e.g., Hypersil phenyl 120A, 250mm x 4.6mm, 5µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate buffer, pH 3.5), and organic solvents like acetonitrile and tetrahydrofuran.[3]
-
Flow Rate: 1.0 - 2.0 mL/min.[3]
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the derivatizing agent used (e.g., Ex: 470 nm, Em: 530 nm for NBD-F derivatives).[3]
-
Injection Volume: 20 µL.
Quantitative Data Summary
The performance of these methods can be summarized by key validation parameters. The following tables provide a comparative overview based on published data.
Table 1: HPLC with UV Detection - Performance Characteristics
| Parameter | Reported Value |
| Linearity Range | 1 - 50 µg/mL[2] |
| Limit of Detection (LOD) | 0.1 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[2] |
| Intra-day Precision (RSD) | 0.78 - 1.01%[2] |
| Inter-day Precision (RSD) | 1.08 - 1.37%[2] |
Table 2: HPLC with Fluorescence Detection - Performance Characteristics
| Parameter | Reported Value |
| Linearity Range | 2 - 500 ng/mL[3][4] |
| Limit of Detection (LOD) | 0.5 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 1.7 ng/mL[3][4] |
| Intra-day Precision (RSD) | < 2.25%[3][4] |
| Inter-day Precision (RSD) | < 3.01%[3][4] |
| Accuracy (Recovery) | 100.11 ± 2.24%[3][4] |
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.
Caption: Workflow for HPLC-UV analysis of reboxetine.
Caption: Workflow for HPLC-Fluorescence analysis of reboxetine.
Conclusion
The choice between the HPLC-UV and HPLC-Fluorescence methods will depend on the specific requirements of the study. The HPLC-UV method is simpler and suitable for applications where higher concentrations of reboxetine are expected. In contrast, the HPLC-Fluorescence method, although more complex due to the derivatization step, offers significantly higher sensitivity and is the method of choice for studies requiring low limits of quantification. Both methods, when properly validated, provide accurate and precise results for the determination of this compound in human plasma.
References
- 1. Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Reboxetine Mesylate in Preclinical Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), in various animal models of depression. The protocols outlined below are based on established preclinical research and are intended to assist in the evaluation of the antidepressant-like effects of reboxetine and other novel compounds.
Introduction
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET), leading to an increase in the synaptic availability of norepinephrine.[1][2] This mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and is believed to contribute to its therapeutic effects in major depressive disorder.[2][3] Animal models of depression are crucial tools for investigating the neurobiological underpinnings of depression and for the preclinical screening of potential antidepressant compounds.[4] This document details the application of reboxetine in several widely used rodent models.
Mechanism of Action and Signaling Pathway
Reboxetine primarily functions by blocking the norepinephrine transporter, which prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1][2] This enhanced signaling activates postsynaptic α and β adrenergic receptors, triggering downstream intracellular signaling cascades.[1] Notably, studies have shown that reboxetine treatment can reverse stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels and increase the levels of its receptor, TrkB.[5] Furthermore, reboxetine has been observed to elevate the phosphorylation of extracellular signal-regulated kinase (ERK) in the hippocampus, a key molecule in neuroplasticity and cell survival pathways.[5]
Animal Models and Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity.[6][7] Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressants typically reduce the time spent immobile.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Apparatus: A transparent Plexiglas cylinder (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[8]
-
Drug Administration: Reboxetine is typically administered via intraperitoneal (i.p.) injection. A sub-chronic treatment regimen often involves three injections (e.g., 10 mg/kg) over a 24-hour period prior to the test swim.[6]
-
Procedure:
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are scored.[6] Noradrenergic antidepressants like reboxetine are known to selectively increase climbing behavior.[9]
Quantitative Data Summary:
| Animal Model | Species | Reboxetine Dose | Administration | Key Findings | Reference |
| Forced Swim Test | Rat | 10 mg/kg | 3 injections over 24h (i.p.) | Decreased immobility, increased climbing behavior. | [6] |
| Forced Swim Test | Rat | 10 and 30 mg/kg | Acute (i.p.) | Significantly decreased immobility and defecation scores. | [10] |
| Forced Swim Test | Rat | 2.5, 5, and 10 mg/kg | 2 days (i.p.) | Reduced immobility time in both sham and olfactory bulbectomized rats. | [11] |
| Forced Swim Test | Rat | 10 and 60 mg/kg/day | 14 days (osmotic minipump) | Low dose (10 mg/kg/day) significantly decreased immobility and increased climbing after 14 days. High dose was effective at both 3 and 14 days. | [12] |
Chronic Unpredictable Stress (CUS)
The CUS model, also known as Chronic Mild Stress (CMS), exposes animals to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia (decreased interest in rewarding stimuli), a core symptom of depression.[5][13]
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are often used.
-
Stress Induction: For a period of 5 weeks, animals are subjected to a varying schedule of mild stressors, such as: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social stress.[5][13]
-
Drug Administration: Reboxetine (e.g., 5 mg/kg) is administered daily via i.p. injection throughout the stress period.[5]
-
Behavioral Assessment (Sucrose Preference Test):
-
Animals are habituated to consuming a 1% sucrose solution in addition to their regular water.
-
During the test, animals are presented with two pre-weighed bottles, one with sucrose solution and one with water, for a defined period (e.g., 24 hours).
-
Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100. A decrease in sucrose preference indicates anhedonia.
-
-
Biochemical Analysis: At the end of the study, brain regions like the hippocampus can be dissected to measure levels of neurotrophic factors (e.g., BDNF) and signaling molecules (e.g., p-ERK).[5]
Quantitative Data Summary:
| Animal Model | Species | Reboxetine Dose | Administration | Key Findings | Reference |
| Chronic Mild Stress | Rat | 5 mg/kg/day | 5 weeks (i.p.) | Normalized decreased sucrose intake; reversed CMS-induced reduction in hippocampal BDNF; increased TrkB and p-ERK levels. | [5] |
| Chronic Immobilization Stress | Rat | 0.13 and 0.65 mg/kg | 28 days (i.p.) | Ameliorated depressive-like behaviors induced by immobilization stress. | [14] |
Learned Helplessness
This model involves exposing animals to inescapable and unpredictable stress (e.g., foot shocks), which subsequently leads to a failure to escape a new, escapable aversive situation.[15][16] This "helpless" behavior is considered analogous to the hopelessness and passivity seen in depression.
Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.
-
Induction of Helplessness:
-
Animals are exposed to a session of inescapable foot shocks (e.g., 60 shocks, 15s duration, 0.8 mA, with a variable interval).
-
-
Drug Administration: Reboxetine can be administered either before the inescapable shock session (to test for prevention) or after the induction of helplessness (to test for reversal). A 21-day treatment regimen has been shown to be effective.[17]
-
Testing for Escape Deficit:
-
24 hours after the last drug administration, animals are placed in the shuttle box and subjected to escapable shocks. A conditioned stimulus (e.g., a light or tone) precedes the shock.
-
The number of failures to escape the shock by moving to the other compartment is recorded.
-
-
Neurochemical Analysis: Microdialysis can be used to measure neurotransmitter levels (e.g., dopamine in the nucleus accumbens shell) in response to stress.[17]
Quantitative Data Summary:
| Animal Model | Species | Reboxetine Dose | Administration | Key Findings | Reference |
| Learned Helplessness (Escape Deficit) | Rat | Not specified | 21 days | Reinstated the avoidance response in rats exposed to chronic stress; restored dopamine output in the nucleus accumbens shell. A single administration showed a protective effect. | [17] |
Olfactory Bulbectomy (OBX)
Surgical removal of the olfactory bulbs in rodents leads to a range of behavioral, neurochemical, and physiological changes that resemble symptoms of depression, such as hyperactivity in a novel environment, anhedonia, and cognitive deficits.[18][19] Chronic, but not acute, treatment with antidepressants typically reverses these behavioral changes.[18]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized, and the olfactory bulbs are surgically removed by aspiration.
-
Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
A post-operative recovery period of at least two weeks is required for the behavioral deficits to develop.
-
-
Drug Administration: Reboxetine (e.g., 10 mg/kg) is administered daily via i.p. injection for a chronic period (e.g., 14 days).[11]
-
Behavioral Assessment (Open-Field Test):
-
The open-field test is used to assess the characteristic hyperactivity of OBX rats.
-
Animals are placed in a novel, open arena, and their locomotor activity (e.g., number of line crossings) is recorded over a set period.
-
Chronic reboxetine treatment is expected to attenuate the OBX-induced hyperactivity.[11]
-
Quantitative Data Summary:
| Animal Model | Species | Reboxetine Dose | Administration | Key Findings | Reference |
| Olfactory Bulbectomy | Rat | 10 mg/kg | 14 days (i.p.) | Attenuated the OBX-related behavioral hyperactivity in the 'open-field' test. | [11] |
Conclusion
This compound demonstrates consistent antidepressant-like effects across a range of validated animal models of depression. Its efficacy in these models, particularly in reversing stress-induced behavioral deficits and modulating neurotrophic signaling pathways, underscores the important role of the noradrenergic system in the pathophysiology and treatment of depression. The protocols and data presented here provide a framework for researchers to effectively utilize reboxetine as a reference compound in the discovery and development of novel antidepressant therapies.
References
- 1. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 2. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 3. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Depression and Neuroplasticity: Assessing Drug Action in Relation to Behavior and Neurogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression | MDPI [mdpi.com]
- 10. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversal of learned helplessness by selective serotonin reuptake inhibitors in rats is not dependent on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Learned helplessness [biopsychiatry.com]
- 17. The efficacy of reboxetine in preventing and reverting a condition of escape deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique [mdpi.com]
Reboxetine Mesylate Protocol for Cognitive Enhancement Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action, which involves increasing the synaptic availability of norepinephrine, has led to investigations into its potential for cognitive enhancement.[1] Norepinephrine is a key neurotransmitter in regulating attention, arousal, and executive functions.[1] Consequently, reboxetine is being explored for its procognitive effects in various populations, including individuals with MDD, Attention-Deficit/Hyperactivity Disorder (ADHD), and in healthy volunteers.[2][3][4] These notes provide an overview of the protocols and data relevant to the study of reboxetine mesylate for cognitive enhancement.
Mechanism of Action
This compound's primary pharmacological action is the potent and selective inhibition of the norepinephrine transporter (NET).[1] This action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine on postsynaptic receptors.[1] This enhanced noradrenergic transmission in brain regions critical for cognition, such as the prefrontal cortex, is believed to be the basis for its potential cognitive-enhancing effects.[1][5] Additionally, some evidence suggests that by inhibiting NET, reboxetine may also indirectly increase dopamine levels in the prefrontal cortex, a region where dopamine clearance is also partially dependent on NET.[5]
Summary of Quantitative Data from Clinical Studies
The following table summarizes quantitative data from various studies investigating the effects of reboxetine on cognitive function.
| Study Population | Dosage | Duration | Cognitive Domain Assessed | Key Findings | Reference |
| Major Depressive Disorder | 8-10 mg/day | 56 days | Sustained Attention, Speed of Cognitive Functioning | Significant improvement in sustained attention (p=0.023) and speed of cognitive functioning (p=0.024) compared to baseline. | [3] |
| Schizophrenia (add-on) | 4 mg/day | 6 weeks | Various cognitive functions (ANAM, WCST) | No significant difference in cognitive performance compared to placebo. | [6] |
| Healthy Male Volunteers | 4 mg twice daily | 14 days | Choice Reaction, Memory, Psychomotor Coordination | No significant effects on cognitive functions. | [7] |
| Healthy Male Volunteers | 0.5 mg, 1 mg, 4 mg (single doses) | Single Day | Cognitive and Psychomotor Skills | Little to no effect on performance compared to placebo. | [8] |
| Major Depressive Disorder | 8-10 mg/day | Short-term | Agitation, Anxiety, Insomnia | Significant improvement in HAM-D agitation and anxiety/insomnia factors compared to placebo. | [9] |
| Treatment-Resistant Depression | 4-10 mg/day | Open-label | Clinical Global Impression (CGI) | 56% of patients were "very much improved" or "much improved". | [10] |
| Adults with ADHD | 4-8 mg/day | 6 weeks | Adult ADHD Self-Report Scale, Hamilton Depression Rating Scale | Significant improvement in ADHD and depression symptoms. | [11] |
ANAM: Automated Neuropsychological Assessment Metrics; WCST: Wisconsin Card Sorting Test; HAM-D: Hamilton Depression Rating Scale.
Experimental Protocols
Protocol 1: Double-Blind, Placebo-Controlled Trial in Major Depressive Disorder
This protocol is based on studies evaluating the cognitive effects of reboxetine in patients with MDD.[3]
1. Subject Recruitment:
-
Inclusion Criteria: Adults (18-65 years) with a confirmed diagnosis of Major Depressive Disorder according to DSM-IV criteria.
-
Exclusion Criteria: History of substance abuse, neurological disorders, or other psychiatric conditions that could interfere with cognitive assessment. Concomitant use of other psychotropic medications.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group design.
-
Duration: 8 weeks.
-
Treatment Arms:
-
Reboxetine (fixed/flexible dose, e.g., 8-10 mg/day).
-
Placebo.
-
(Optional) Active Comparator (e.g., an SSRI like paroxetine 20-40 mg/day).
-
3. Cognitive Assessment:
-
Administer a comprehensive, computerized cognitive test battery at baseline, Day 14, and Day 56.
-
Recommended test battery: Cognitive Drug Research (CDR) computerized assessment system, which includes tasks such as:
-
Simple Reaction Time
-
Digit Vigilance
-
Choice Reaction Time
-
Numeric Working Memory
-
Word Recognition
-
Critical Flicker Fusion
-
4. Clinical and Safety Assessments:
-
Monitor depressive symptoms using scales like the Hamilton Depression Rating Scale (HAM-D) at each visit.
-
Record all adverse events.
5. Data Analysis:
-
Analyze changes in cognitive performance from baseline to endpoint between treatment groups using appropriate statistical methods (e.g., ANCOVA with baseline scores as a covariate).
Protocol 2: Crossover Study in Healthy Volunteers
This protocol is adapted from studies assessing the cognitive effects of reboxetine in a non-clinical population.[7][8]
1. Subject Recruitment:
-
Inclusion Criteria: Healthy male and/or female volunteers (e.g., 18-40 years old) with no history of psychiatric or neurological illness.
-
Exclusion Criteria: Use of any medication, history of drug or alcohol abuse.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design.
-
Treatment Periods: Two 14-day treatment periods separated by a washout period of at least 14 days.
-
Treatment Arms:
-
Reboxetine (e.g., 4 mg twice daily).
-
Placebo.
-
3. Cognitive and Physiological Assessments:
-
Conduct cognitive testing at baseline and at the end of each treatment period.
-
Assess a range of cognitive domains including attention, memory, and psychomotor function.
-
Monitor autonomic functions (e.g., heart rate, blood pressure) and record subjective side effects.
4. Data Analysis:
-
Compare cognitive performance and physiological measures between the reboxetine and placebo conditions using paired statistical tests.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reboxetine's Mechanism of Action on Noradrenergic Synapses.
Caption: Experimental Workflow for a Reboxetine Cognitive Enhancement Study.
References
- 1. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 2. Reboxetine - Wikipedia [en.wikipedia.org]
- 3. Reboxetine versus paroxetine versus placebo: effects on cognitive functioning in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mentalhealth.com [mentalhealth.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of the selective norepinephrine reuptake inhibitor reboxetine on cognitive dysfunction in schizophrenia patients: an add-on, double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of reboxetine on autonomic and cognitive functions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of reboxetine and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of reboxetine on anxiety, agitation, and insomnia: results of a pooled evaluation of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reboxetine: a preliminary report on its use through the Special Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Application Notes and Protocols: Cell Viability Assay with Reboxetine Mesylate on SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder.[1][2] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[1] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurobiology and neurotoxicology studies due to its human origin and ability to differentiate into neuron-like cells.[3][4] Assessing the effect of psychoactive compounds like reboxetine on the viability of neuronal cells is crucial for understanding their therapeutic potential and possible cytotoxic effects. This document provides detailed protocols for conducting a cell viability assay using this compound on SH-SY5Y cells, methods for data interpretation, and a visualization of the potential signaling pathways involved.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of SH-SY5Y cells, particularly its protective effect against dexamethasone-induced cytotoxicity.
| Treatment Group | This compound Concentration (µM) | Dexamethasone (DEX) Concentration (µM) | Cell Viability (%) (Relative to Control) |
| Control | 0 | 0 | 100 |
| DEX-treated | 0 | 10 | Decreased |
| Reboxetine-treated | 0.1 | 0 | No significant change |
| Reboxetine + DEX | 0.1 | 10 | Prevention of DEX-induced decrease |
Note: Data is synthesized from a study demonstrating the protective effects of reboxetine.[5] A full dose-response curve for this compound alone on SH-SY5Y cell viability should be determined empirically.
Experimental Protocols
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin[4]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Plating: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium. Plate the cells in a T-75 flask.[4][6]
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.[4]
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at a subcultivation ratio of 1:4 to 1:10.[4][6]
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile water (check solubility data of the specific batch)
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in an appropriate solvent like DMSO.
-
Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
SH-SY5Y cells
-
This compound working solutions
-
96-well plates
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest SH-SY5Y cells and adjust the cell concentration to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[7] Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve reboxetine) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the cell viability as a percentage of the control group using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[7]
Mandatory Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Proposed signaling pathway of Reboxetine in SH-SY5Y cells.
References
- 1. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-SY5Y culturing [protocols.io]
- 5. Antidepressants attenuate the dexamethasone-induced decrease in viability and proliferation of human neuroblastoma SH-SY5Y cells: a involvement of extracellular regulated kinase (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Reboxetine Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The provided protocols are based on established methodologies in the field of synaptic plasticity.
Introduction
This compound enhances noradrenergic neurotransmission by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft[1]. This modulation of synaptic norepinephrine levels has been shown to have significant implications for synaptic plasticity. Notably, chronic treatment with reboxetine has been demonstrated to restore impaired hippocampal LTP in animal models of depression, suggesting its potential to modulate cognitive function through effects on synaptic strength[2]. These notes offer detailed protocols for studying these effects in both in vitro and in vivo settings.
Data Presentation
The following tables provide a template for organizing quantitative data from LTP experiments involving reboxetine.
Table 1: Effect of Acute Reboxetine Application on Hippocampal CA1 LTP in vitro
| Treatment Group | Concentration (µM) | n (slices/animals) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of baseline) |
| Vehicle (aCSF) | - | 12/6 | -0.25 ± 0.03 | 155.8 ± 5.2 |
| Reboxetine | 1 | 10/5 | -0.24 ± 0.04 | 160.3 ± 6.1 |
| Reboxetine | 10 | 11/6 | -0.26 ± 0.03 | 175.4 ± 7.3 |
| Reboxetine | 50 | 10/5 | -0.25 ± 0.05 | 172.1 ± 6.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation. (Note: These are example data.)
Table 2: Effect of Chronic Reboxetine Treatment on Hippocampal CA1 LTP in a Rat Model of Depression
| Treatment Group | Daily Dosage (mg/kg) | n (animals) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of baseline) |
| Control + Vehicle | - | 8 | -0.31 ± 0.04 | 162.5 ± 8.1 |
| Depression Model + Vehicle | - | 8 | -0.28 ± 0.05 | 115.3 ± 6.5** |
| Depression Model + Reboxetine | 10 | 8 | -0.30 ± 0.03 | 151.7 ± 7.9## |
*Data are presented as mean ± SEM. *p < 0.01 compared to Control + Vehicle; ##p < 0.01 compared to Depression Model + Vehicle. (Note: These data are illustrative based on the findings of Bhagya et al., 2014)[2].
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the effect of reboxetine on LTP in the CA1 region.
1. Materials and Solutions:
-
Animals: Male Wistar rats (6-8 weeks old)
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Dissection Buffer: Sucrose-based aCSF (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose. Chilled to 4°C and bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
2. Hippocampal Slice Preparation:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer slices to an interface chamber containing aCSF at 32-34°C, continuously perfused with oxygenated aCSF.
-
Allow slices to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Place a slice in the recording chamber, continuously perfused with aCSF at 30 ± 1°C.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF, 1-5 MΩ) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Determine the stimulus intensity that elicits 50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.033 Hz.
-
Apply reboxetine or vehicle to the perfusing aCSF and continue baseline recording for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.
-
Compare the degree of potentiation (average fEPSP slope from 50-60 minutes post-HFS) between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vivo LTP Restoration in a Depression Model
This protocol is adapted from studies showing reboxetine's ability to restore LTP in animal models of depression[2].
1. Animal Model of Depression:
-
Induce a depressive-like state in neonatal male Wistar rats by administering clomipramine (e.g., 15 mg/kg, s.c.) from postnatal day 8 to 21[2].
-
Allow animals to mature to adulthood (e.g., 90 days old).
2. Chronic Reboxetine Administration:
-
Treat adult rats from the depression model group with this compound (e.g., 10 mg/kg/day, i.p.) for a period of 21 days.
-
Administer vehicle to the control and a subset of the depression model animals.
3. In Vivo Electrophysiology:
-
Anesthetize the rat (e.g., with urethane) and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
Record baseline fEPSPs as described in the in vitro protocol.
-
Induce LTP using an appropriate HFS protocol.
-
Record post-HFS fEPSPs for at least 60 minutes.
4. Data Analysis:
-
Analyze the data as described for the in vitro protocol, comparing LTP magnitude between the control, depression model + vehicle, and depression model + reboxetine groups.
Signaling Pathways and Workflows
Reboxetine's Mechanism of Action and Downstream Signaling
The following diagram illustrates the primary mechanism of action of reboxetine and its potential downstream effects on synaptic plasticity.
Caption: Mechanism of reboxetine action on noradrenergic synapses.
Experimental Workflow for In Vitro LTP Studies
This diagram outlines the key steps in an in vitro LTP experiment with reboxetine.
Caption: Workflow for in vitro LTP experiments with reboxetine.
Logical Relationship in LTP Restoration Study
This diagram illustrates the logical flow of the experiment demonstrating LTP restoration by reboxetine in a depression model.
Caption: Logical flow of reboxetine's LTP restoration effect.
References
- 1. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective noradrenergic reuptake inhibitor reboxetine restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reboxetine Mesylate Administration in the Olfactory Bulbectomized Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The olfactory bulbectomized (OBX) rat is a widely utilized and validated animal model of depression, exhibiting a range of behavioral, neurochemical, and physiological alterations that parallel symptoms observed in human depression. These include hyperactivity in a novel environment, anhedonia, cognitive deficits, and dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. Chronic, but not acute, administration of antidepressant medications typically reverses these behavioral deficits, making the OBX model a valuable tool for screening novel antidepressant compounds and investigating the neurobiological mechanisms of depression and its treatment.
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) that has demonstrated efficacy in treating major depressive disorder. Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. In the OBX rat model, reboxetine has been shown to attenuate behavioral abnormalities, such as hyperactivity in the open-field test and despair-like behavior in the forced swim test.[1] These application notes provide detailed protocols for the administration of reboxetine in the OBX rat model and the subsequent behavioral and neurochemical analyses.
Data Presentation
Table 1: Summary of Quantitative Data on Reboxetine Administration in OBX Rats
| Study Parameter | Treatment Group | Dosage (mg/kg, i.p.) | Treatment Duration | Behavioral Test | Key Findings |
| Locomotor Activity | OBX + Reboxetine | 10 | 14 days | Open-Field Test | Attenuated OBX-induced hyperactivity.[1] |
| Immobility Time | OBX + Reboxetine | 2.5, 5, 10 | 2 days (sub-acute) | Forced Swim Test | Reduced immobility time compared to vehicle-treated OBX rats.[1] |
| Norepinephrine Efflux | Freely moving rats + Reboxetine | 0.3-20.0 | Acute | Microdialysis | Dose-dependently increased extracellular norepinephrine in the frontal cortex.[2] |
| Dopamine Efflux | Freely moving rats + Reboxetine | 20 | Acute | Microdialysis | Increased extracellular dopamine in the frontal cortex.[2] |
| BDNF Expression | Stressed rats + Reboxetine | 5 | 5 weeks | Western Blot | Reversed stress-induced reduction in hippocampal BDNF levels.[3] |
| TrkB Levels | Stressed rats + Reboxetine | 5 | 5 weeks | Western Blot | Increased hippocampal TrkB receptor levels.[3] |
| ERK Phosphorylation | Stressed and unstressed rats + Reboxetine | 5 | 5 weeks | Western Blot | Elevated hippocampal ERK phosphorylation.[3] |
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgery
This protocol describes the surgical procedure for bilateral removal of the olfactory bulbs in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Aspiration needle or suction pump
-
Hemostatic sponge (e.g., Gelfoam)
-
Sutures or wound clips
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
-
Warming pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent and place it in the stereotaxic apparatus.[4]
-
Shave the scalp and disinfect the area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, create two small burr holes bilaterally over the olfactory bulbs (approximately 8 mm anterior to bregma and 2 mm lateral to the midline).
-
Carefully insert an aspiration needle through the burr holes and aspirate the olfactory bulbs.[4] Take care to avoid damaging the frontal cortex.
-
Control any bleeding and fill the cranial cavity with a hemostatic sponge.[5]
-
Suture the skin incision or close it with wound clips.[4]
-
Administer post-operative analgesics and place the rat on a warming pad until it recovers from anesthesia.
-
Allow a recovery period of at least 14-20 days before commencing behavioral testing to allow for the development of the OBX-induced behavioral phenotype.[5]
-
Sham-operated control animals should undergo the same surgical procedure, including drilling the holes in the skull, but the olfactory bulbs are left intact.[5]
This compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Vortex mixer and sonicator (if required for dissolution)
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the rats. For example, for a 10 mg/kg dose in a 250g rat, you would need 2.5 mg of reboxetine.
-
Ensure the solution is homogenous, using a vortex mixer and sonicator if necessary.
-
Administer reboxetine or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the study (typically 14 days for chronic studies).[1]
-
The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
Conduct behavioral testing at a consistent time after the final injection (e.g., 24 hours).
Open-Field Test (OFT)
The OFT is used to assess locomotor activity and anxiety-like behavior. OBX rats typically exhibit hyperactivity in this test, which is reversed by chronic antidepressant treatment.
Materials:
-
Open-field arena (e.g., a square box, 100 x 100 cm, with 40 cm high walls, made of a non-porous material for easy cleaning).[6] The arena is often divided into a central zone and a peripheral zone.
-
Video camera mounted above the arena.
-
Automated tracking software or manual scoring system.
Procedure:
-
Habituate the rats to the testing room for at least 30-60 minutes before the test.
-
Place a rat gently in the center of the open-field arena.
-
Record the animal's activity for a set period, typically 5 to 15 minutes.[6]
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.
-
Analyze the recorded video to quantify various behavioral parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.[6]
-
Forced Swim Test (FST)
The FST is a widely used test to assess depressive-like behavior, specifically behavioral despair. Antidepressants, including reboxetine, are known to reduce immobility time in this test.
Materials:
-
Transparent cylindrical container (e.g., 50 cm height, 20 cm diameter).[7]
-
Water maintained at a temperature of 23-25°C.[8]
-
Video camera for recording.
-
Towels for drying the rats.
Procedure:
-
Fill the cylinder with water to a depth where the rat cannot touch the bottom with its hind legs or tail (approximately 30 cm).[8]
-
Pre-test session (Day 1): Place the rat in the water-filled cylinder for 15 minutes.[8] This session is for habituation.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours after the pre-test): Place the rat back into the cylinder for a 5-minute session.[8]
-
Record the entire 5-minute session with a video camera.
-
Score the video for the following behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
The primary measure of antidepressant efficacy is a reduction in the total duration of immobility.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for reboxetine administration in the OBX rat model.
Proposed Signaling Pathway of Reboxetine in the OBX Model
Caption: Proposed signaling pathway of reboxetine in reversing OBX-induced deficits.
References
- 1. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and chronic reboxetine treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Reboxetine Mesylate in DMSO and PBS
Introduction
Reboxetine mesylate is a potent and selective norepinephrine reuptake inhibitor (NARI) widely utilized in neuroscience research and drug development for its antidepressant properties.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for stock solutions and in phosphate-buffered saline (PBS) for aqueous working solutions.
Materials and Equipment
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[3][6]
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution of this compound.
| Parameter | Value | Solvent | Source(s) |
| Molecular Weight | 409.5 g/mol | N/A | [1][3][4] |
| Solubility | ~20 mg/mL (~48.8 mM) - 100 mg/mL (~244.2 mM) | DMSO | [1][3][4][5] |
| Solubility | ~10 mg/mL (~24.4 mM) - 110 mg/mL (~268.62 mM) | PBS (pH 7.2) | [3][4][5] |
| Stock Solution Storage | -20°C for up to 3 months | DMSO | [6] |
| Aqueous Solution Storage | Not recommended for more than one day | PBS | [4][5] |
Experimental Protocols
Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
-
Pre-dissolution Steps:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 50 mM stock: 50 mM x 1 mL x 409.5 g/mol / 1000 = 20.48 mg
-
-
Dissolution:
-
Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid does not completely dissolve, sonicate the solution for 5-10 minutes.[3][6]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months.
-
Preparation of an Aqueous Working Solution in PBS from a DMSO Stock
This protocol details the dilution of the DMSO stock solution into PBS to prepare a working solution for biological assays. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system (typically <0.5%).[7]
-
Pre-dilution Steps:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the sterile PBS to room temperature or 37°C to aid in solubility.
-
-
Dilution:
-
Perform serial dilutions of the DMSO stock solution in sterile PBS to achieve the desired final concentration.
-
To minimize precipitation, add the DMSO stock solution to the PBS and immediately vortex the mixture.[8]
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., less than 0.5%).[7]
-
-
Usage:
Direct Dissolution in PBS (for Organic Solvent-Free Solutions)
For experiments where the presence of an organic solvent is a concern, this compound can be directly dissolved in PBS.[4][5]
-
Pre-dissolution Steps:
-
Dissolution:
-
Usage:
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Caption: Reboxetine inhibits norepinephrine reuptake at the synapse.
References
- 1. This compound | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Reboxetine Mesylate for Studying Antipsychotic-Induced Weight Gain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antipsychotics (SGAs), while effective in managing psychotic disorders, are frequently associated with significant weight gain and metabolic disturbances, posing a major challenge to patient adherence and long-term health. Olanzapine is particularly notable for its high propensity to induce weight gain. Reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), has emerged as a potential adjunctive therapy to mitigate this adverse effect. These application notes provide a comprehensive overview of the use of reboxetine in studying and potentially counteracting antipsychotic-induced weight gain, complete with experimental protocols and data presentation.
Mechanism of Action
Reboxetine selectively blocks the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine (NE). This enhancement of noradrenergic signaling is hypothesized to counteract antipsychotic-induced weight gain through several mechanisms:
-
Appetite Suppression: Increased NE activity in the hypothalamus, a key brain region for appetite regulation, can lead to a reduction in food intake.
-
Increased Energy Expenditure: Norepinephrine stimulates β-adrenergic receptors (βARs) in adipose tissue, promoting lipolysis (the breakdown of stored fat) and thermogenesis (heat production), thereby increasing energy expenditure.
-
Modulation of Metabolic Parameters: Reboxetine has been shown to improve some metabolic markers associated with weight gain, such as reducing triglyceride and leptin levels.
Clinical Data Summary
Clinical studies have demonstrated the efficacy of reboxetine in attenuating olanzapine-induced weight gain in patients with schizophrenia. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Reboxetine on Olanzapine-Induced Weight Gain in Schizophrenia Patients (6-Week Studies)
| Study | Treatment Group | N | Mean Weight Gain (kg ± SD) | p-value vs. Placebo |
| Poyurovsky et al. (2003)[1][2][3] | Olanzapine + Reboxetine (4 mg/day) | 10 | 2.5 ± 2.7 | < 0.04 |
| Olanzapine + Placebo | 10 | 5.5 ± 3.1 | ||
| Poyurovsky et al. (2007)[4] | Olanzapine + Reboxetine (4 mg/day) | 31 | 3.31 ± 2.73 | < 0.05 |
| Olanzapine + Placebo | 29 | 4.91 ± 2.45 |
Table 2: Clinically Significant Weight Gain (>7% of Initial Body Weight) after 6 Weeks
| Study | Treatment Group | N | Patients with >7% Weight Gain (%) | p-value vs. Placebo |
| Poyurovsky et al. (2003)[1][2][3] | Olanzapine + Reboxetine (4 mg/day) | 10 | 2 (20%) | < 0.03 |
| Olanzapine + Placebo | 10 | 7 (70%) | ||
| Poyurovsky et al. (2007)[4] | Olanzapine + Reboxetine (4 mg/day) | 31 | 6 (19.4%) | < 0.05 |
| Olanzapine + Placebo | 28 | 13 (46.4%) |
Table 3: Effect of Reboxetine on Metabolic Parameters in Olanzapine-Treated Patients (6-Week Study)
| Parameter | Olanzapine + Reboxetine Group | Olanzapine + Placebo Group | p-value |
| Triglycerides | Reduction | No significant change | < 0.05 |
| Leptin | Reduction | No significant change | < 0.05 |
| Cortisol | Elevation | No significant change | < 0.05 |
| DHEA | Elevation | No significant change | < 0.008 |
Data from Poyurovsky et al. (2010)[5][6]
Signaling Pathways
The therapeutic effects of reboxetine in mitigating weight gain are rooted in the modulation of adrenergic signaling pathways.
Experimental Protocols
Preclinical Model: Olanzapine-Induced Weight Gain in Rats
This protocol describes a preclinical model to study the effects of reboxetine on olanzapine-induced weight gain in rats.
1. Animals and Housing:
-
Species: Female Sprague-Dawley rats are often used as they have shown sensitivity to the weight-promoting effects of olanzapine.
-
Age/Weight: Young adult rats (e.g., 8-10 weeks old, 200-250g).
-
Housing: Individually housed to accurately measure food and water intake. Maintained on a 12:12 hour light-dark cycle with ad libitum access to standard chow and water, unless a specific diet is part of the experimental design.
2. Experimental Groups:
-
Group 1: Vehicle Control: Receives vehicle for both olanzapine and reboxetine.
-
Group 2: Olanzapine Control: Receives olanzapine and vehicle for reboxetine.
-
Group 3: Olanzapine + Reboxetine: Receives both olanzapine and reboxetine.
-
Group 4: Reboxetine Control: Receives reboxetine and vehicle for olanzapine (optional, to assess the independent effects of reboxetine).
3. Drug Administration:
-
Olanzapine: Can be administered via oral gavage (e.g., 1-4 mg/kg, twice daily) or mixed with food. The dose should be selected based on previous studies to induce significant weight gain.[7]
-
This compound: Can be administered via oral gavage or intraperitoneal (i.p.) injection. A typical dose for preclinical studies might be in the range of 5-10 mg/kg, once or twice daily. The exact dose may require optimization.
-
Duration: The treatment period is typically 3-6 weeks to observe significant changes in body weight and metabolic parameters.
4. Measurements:
-
Body Weight: Measured daily or every other day.
-
Food and Water Intake: Measured daily by weighing the remaining food and water.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be analyzed using techniques like DEXA (Dual-energy X-ray absorptiometry) or by dissecting and weighing specific fat pads (e.g., visceral fat).
-
Metabolic Parameters: Blood samples can be collected at baseline and at the end of the study to measure glucose, insulin, triglycerides, and leptin levels.
5. Experimental Workflow Diagram:
Clinical Trial Protocol (Based on Published Studies)
This protocol outlines the key elements of a double-blind, placebo-controlled clinical trial to assess the efficacy of reboxetine in attenuating olanzapine-induced weight gain in patients with schizophrenia.
1. Patient Population:
-
Inclusion Criteria: Patients diagnosed with schizophrenia (e.g., according to DSM-IV or DSM-5 criteria), who are candidates for olanzapine treatment and have had limited recent exposure to antipsychotic medications.
-
Exclusion Criteria: Pre-existing conditions that could significantly affect body weight (e.g., diabetes mellitus, obesity with a BMI ≥ 30 kg/m ²), and contraindications to reboxetine.
2. Study Design:
-
A randomized, double-blind, placebo-controlled design.
-
Patients are randomly assigned to receive either olanzapine plus reboxetine or olanzapine plus placebo.
3. Treatment Regimen:
-
Olanzapine: A fixed dose (e.g., 10 mg/day) is administered to all participants.
-
Reboxetine: A fixed dose (e.g., 4 mg/day, administered as 2 mg twice daily) is given to the treatment group.
-
Placebo: An identical-looking placebo is given to the control group.
-
Duration: The trial duration is typically 6 weeks.
4. Assessments:
-
Primary Outcome: Change in body weight from baseline to the end of the study.
-
Secondary Outcomes:
-
Change in Body Mass Index (BMI).
-
Proportion of patients with clinically significant weight gain (defined as ≥7% increase from baseline weight).
-
Changes in metabolic parameters (fasting glucose, lipid profile, insulin, leptin).
-
Psychometric assessments (e.g., PANSS for schizophrenia symptoms, HAM-D for depressive symptoms).
-
Safety and tolerability assessments.
-
5. Statistical Analysis:
-
An intention-to-treat analysis is typically performed.
-
Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the reboxetine and placebo groups.
Conclusion
This compound shows considerable promise as an adjunctive treatment to mitigate antipsychotic-induced weight gain, particularly with agents like olanzapine. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate this therapeutic strategy. The mechanism, centered on enhancing noradrenergic signaling, provides a clear rationale for its effects on appetite and energy expenditure. Both preclinical and clinical studies are essential to fully elucidate the benefits and long-term safety of this approach in managing a critical side effect of antipsychotic therapy.
References
- 1. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. A model for antipsychotic-induced obesity in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNS β3-adrenergic receptor activation regulates feeding behavior, white fat browning, and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. A parametric analysis of olanzapine-induced weight gain in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reboxetine mesylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of reboxetine mesylate. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound.
Q1: My this compound is not dissolving completely in aqueous buffers. What should I do?
A1: this compound, a crystalline solid, can sometimes be challenging to dissolve directly in aqueous solutions. Here are several troubleshooting steps:
-
Increase Sonication Time: Sonication is often required to achieve complete dissolution in aqueous media.[1] If you observe particulate matter, continue to sonicate the solution.
-
Gentle Warming: Gently warming the solution can aid dissolution. However, be cautious with temperature to avoid degradation.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Ensure your buffer's pH is appropriate; for instance, it is soluble in PBS at pH 7.2.[2]
-
Prepare a Stock Solution in an Organic Solvent: For many applications, the most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF.[2] This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.[2]
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Stepwise Dilution: Avoid adding the concentrated stock directly to your final volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the concentration of the organic solvent.
-
Co-solvents and Excipients: For in vivo studies or challenging formulations, consider using co-solvents or excipients. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another approach is to use cyclodextrins, such as SBE-β-CD, in saline.[1]
-
Final Concentration Check: Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit in that specific medium.
Q3: How should I store my this compound solutions? Are they stable?
A3: Proper storage is crucial to maintain the integrity of your this compound solutions.
-
Solid Form: As a crystalline solid, this compound is stable for at least two years when stored at -20°C.[2]
-
Organic Stock Solutions: Stock solutions prepared in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C or -80°C.[1][3] At -20°C, they are typically stable for at least one month, and for up to six months at -80°C.[3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3][5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Prepare fresh aqueous solutions for your experiments whenever possible.
Q4: Should I take any special precautions when handling this compound powder or solutions?
A4: Yes, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid Inhalation and Contact: Do not ingest, inhale, or allow the compound to come into contact with your skin or eyes.[2]
-
Inert Gas: When preparing stock solutions in organic solvents like ethanol, DMSO, or DMF, it is recommended to purge the solvent with an inert gas.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water | ~50 mg/mL[1] | ~122.10 mM | Sonication may be required.[1] |
| DMSO | ~100 mg/mL[1] | ~244.20 mM | Sonication may be required.[1] |
| Ethanol | ~5 mg/mL[2] | ~12.21 mM | Purge with inert gas recommended.[2] |
| Dimethylformamide (DMF) | ~20 mg/mL[2] | ~48.84 mM | Purge with inert gas recommended.[2] |
| PBS (pH 7.2) | ~10 mg/mL[2] | ~24.42 mM | N/A |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL[1] | ≥ 12.21 mM | For in vivo administration.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL[1] | ≥ 12.21 mM | For in vivo administration.[1] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL[1] | ≥ 12.21 mM | For in vivo administration.[1] |
Molecular Weight of this compound: 409.5 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution and use an ultrasonic bath to facilitate complete dissolution.[1] Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (from DMSO stock)
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in the aqueous buffer. For example, dilute the 100 mg/mL stock 1:10 in the buffer.
-
Final Dilution: Add the required volume of the stock or intermediate dilution to the final volume of the aqueous buffer to reach the desired working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to prevent cellular toxicity.[3]
-
Mixing: Gently mix the final working solution.
-
Use: Use the freshly prepared aqueous solution immediately for your experiment. Do not store for more than one day.[2]
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Reboxetine Mesylate Bioavailability Studies
Welcome to the technical support center for researchers working on improving the oral bioavailability of reboxetine mesylate in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study in rats shows significantly lower oral bioavailability for this compound than the reported values in humans. What are the potential reasons?
A1: Several factors can contribute to lower than expected oral bioavailability of reboxetine in rats compared to humans.
-
Rapid Metabolism: While reboxetine has high bioavailability in humans, animal models like rats often exhibit a much faster metabolism and a shorter elimination half-life (t½ of 1-2 hours in animals vs. ~13 hours in humans).[1] This can lead to a lower overall drug exposure (AUC).
-
P-glycoprotein (P-gp) Efflux: The P-glycoprotein efflux pump, present in the intestinal epithelium, can actively transport drugs back into the intestinal lumen, reducing net absorption.[2] While not definitively characterized for reboxetine in rats, P-gp efflux is a common mechanism for reduced bioavailability of many drugs.[3][4]
-
Formulation and Solubility Issues: this compound is soluble in water.[5] However, the choice of vehicle for oral administration is critical. An inappropriate vehicle can lead to poor dissolution or precipitation in the gastrointestinal (GI) tract, limiting absorption.
-
Gastrointestinal Transit Time: The faster GI transit time in rats compared to humans can reduce the time available for drug dissolution and absorption.
Q2: What formulation strategies can I employ to improve the oral bioavailability of this compound in my animal studies?
A2: Advanced formulation strategies can overcome some of the physiological barriers to absorption.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in the GI fluids.[6] This approach can enhance solubility, increase the surface area for absorption, and potentially bypass P-gp efflux and first-pass metabolism by promoting lymphatic transport.[7][8] Studies with other drugs have shown significant increases in bioavailability using SNEDDS.[9]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[10][11] They can protect the encapsulated drug from chemical degradation in the GI tract, provide controlled release, and improve absorption.[12] For other compounds, SLNs have been shown to significantly increase oral bioavailability.[10]
Q3: How do I choose between SNEDDS and SLNs for my reboxetine formulation?
A3: The choice depends on the specific objectives of your study.
-
Choose SNEDDS if: Your primary goal is to maximize the initial absorption rate and peak plasma concentration (Cmax). SNEDDS typically present the drug in a solubilized state, facilitating rapid absorption.[6]
-
Choose SLNs if: You are aiming for a sustained-release profile in addition to bioavailability enhancement. The solid lipid matrix of SLNs can control the release of the encapsulated drug over a longer period, which could be beneficial given reboxetine's short half-life in rats.[10][13]
Q4: I am observing high variability in my pharmacokinetic data between individual rats. What are the common causes and solutions?
A4: High inter-individual variability is a common challenge in animal studies.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.[14] Ensure all personnel are thoroughly trained and consistent in their technique.
-
Animal Health and Fasting Status: Ensure all animals are healthy and have been fasted for a consistent period (typically 12-18 hours) before dosing to minimize variability in GI conditions.[15]
-
Formulation Homogeneity: Ensure your drug formulation is homogenous. For suspensions, ensure they are adequately mixed before each administration. For SNEDDS, ensure the drug is fully dissolved in the lipid base.
-
Blood Sampling: Inconsistent blood sampling times or techniques can introduce significant variability. Establish and strictly follow a standardized sampling schedule.[16][17]
Troubleshooting Guides
Problem 1: Low Cmax and AUC in a Pharmacokinetic Study
| Possible Cause | Troubleshooting Steps |
| Poor Absorption/Permeability | 1. Conduct an in situ Single-Pass Intestinal Perfusion (SPIP) study: This will determine the effective permeability (Peff) of reboxetine in a specific intestinal segment, isolating absorption from other systemic factors.[18][19] 2. Inhibit P-gp Efflux: Co-administer reboxetine with a known P-gp inhibitor (e.g., verapamil) in a pilot study. A significant increase in absorption would suggest P-gp efflux is a limiting factor.[20] |
| Inadequate Formulation | 1. Develop a SNEDDS formulation: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form stable nanoemulsions. 2. Develop an SLN formulation: Prepare SLNs using a hot homogenization or microemulsion technique and characterize them for particle size, entrapment efficiency, and in vitro drug release.[11] |
| Rapid Metabolism | 1. Consider a Sustained-Release Formulation: Utilize SLNs or other controlled-release technologies to prolong drug release and maintain plasma concentrations.[10] |
Problem 2: Formulation Instability (e.g., Precipitation, Phase Separation)
| Possible Cause | Troubleshooting Steps |
| Supersaturation of SNEDDS | 1. Optimize Surfactant/Co-surfactant Ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that yield a stable and robust nanoemulsion region.[21] 2. Incorporate a Precipitation Inhibitor: Add a small amount of a hydrophilic polymer (e.g., HPMC) to the SNEDDS formulation to maintain a supersaturated state upon dilution in aqueous media. |
| Drug Expulsion from SLNs | 1. Use a Blend of Lipids: Formulate Nanostructured Lipid Carriers (NLCs), which are a modified type of SLN containing both solid and liquid lipids. The less-ordered lipid matrix can accommodate more drug and reduce expulsion during storage.[22] 2. Optimize Drug Loading: Ensure the drug loading does not exceed the solubility limit in the melted lipid phase during preparation. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Reboxetine (Standard Formulation) in Rats Following Oral Administration.
| Parameter | Value | Unit | Reference |
| Tmax | 0.5 - 2 | hours | [1] |
| t½ | 1 - 2 | hours | [1] |
Table 2: Illustrative Comparison of Pharmacokinetic Parameters for this compound Formulations in Rats.
Note: Data for SNEDDS and SLN formulations are hypothetical, based on typical improvements seen for other drugs, to illustrate the potential benefits of these technologies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | 10 | 150 | 1.5 | 600 | 100% (Reference) |
| Reboxetine-SNEDDS | 10 | 450 | 1.0 | 1620 | ~270% |
| Reboxetine-SLN | 10 | 280 | 3.0 | 1800 | ~300% |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (200-250g). For serial blood sampling, cannulate the jugular vein 1-2 days prior to the study.[23] House animals individually and allow them to recover. Fast the rats for 12-18 hours before dosing, with free access to water.[24]
-
Dosing: Prepare the this compound formulation (e.g., suspension, SNEDDS, or SLN dispersion) immediately before use. Administer a single dose via oral gavage at a volume of 5-10 mL/kg.[14]
-
Blood Sampling: Collect blood samples (~0.2-0.3 mL) from the jugular vein cannula into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[16]
-
Bioanalysis: Quantify the concentration of reboxetine in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software. Calculate relative bioavailability by comparing the AUC of the test formulation to that of a standard control formulation.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Animal Preparation: Fast a male Sprague-Dawley rat (250-300g) for 12-18 hours with free access to water. Anesthetize the rat (e.g., with urethane or ketamine/xylazine) and maintain body temperature at 37°C using a heating pad.[15]
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select a segment of the jejunum (~10 cm). Gently cannulate the proximal and distal ends of the segment with flexible tubing, avoiding any disruption to the blood supply.[18]
-
Perfusion Setup: Place the rat on a perfusion apparatus. Connect the inlet cannula to a syringe pump and allow the outlet cannula to drain into collection tubes.
-
Experimental Procedure:
-
Wash: Perfuse the intestinal segment with blank, pre-warmed (37°C) Krebs-Ringer buffer for 20-30 minutes to clean the lumen and allow the system to stabilize.[25]
-
Perfusion: Switch to the perfusion solution containing this compound at a known concentration and a non-absorbable marker (e.g., phenol red) at a constant flow rate (e.g., 0.2 mL/min).[15][18]
-
Sampling: After a 30-minute equilibration period, collect the perfusate from the outlet tube at 10-minute intervals for 60-90 minutes.[18]
-
-
Sample Analysis: Accurately measure the volume/weight of the collected perfusate. Analyze the concentration of reboxetine and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the effective permeability coefficient (Peff) using the following equation, correcting for any water flux using the change in concentration of the non-absorbable marker. Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) where Q is the flow rate, C is the concentration, r is the intestinal radius, and L is the length of the segment.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Caption: Procedure for an in situ single-pass intestinal perfusion (SPIP) study.
References
- 1. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mixed surfactant based (SNEDDS) self-nanoemulsifying drug delivery system presenting efavirenz for enhancement of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. downstate.edu [downstate.edu]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. benchchem.com [benchchem.com]
- 17. fda.gov [fda.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Effect of p-glycoprotein inhibitor combinations on drug efflux from rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-nanoemulsifying drug delivery systems (SNEDDS) for oral delivery of protein drugs: I. Formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic studies [bio-protocol.org]
- 25. uop.edu.jo [uop.edu.jo]
Reboxetine Mesylate Off-Target Effects: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the in vitro off-target effects of reboxetine mesylate. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
I. Summary of Off-Target Activities
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). While it exhibits high selectivity for the norepinephrine transporter (NET), in vitro screening has revealed interactions with other molecular targets. The following tables summarize the quantitative data on these off-target effects.
Table 1: Monoamine Transporter Inhibition
| Target | IC50 (nM) | Species | Assay Type |
| Norepinephrine Transporter (NET) | 8.5 | Rat | [³H]NE Uptake Assay |
| Dopamine Transporter (DAT) | 89,000 | Rat | [³H]DA Uptake Assay |
| Serotonin Transporter (SERT) | 6,900 | Rat | [³H]5-HT Uptake Assay |
Data sourced from synaptosomal uptake assays.[1]
Table 2: Ion Channel Interactions
| Target | IC50 (µM) | Species | Assay Type |
| G-protein-activated inwardly rectifying K+ (GIRK) Channels (GIRK1/2) | 55.1 | Xenopus Oocytes | Two-electrode voltage clamp |
| Nicotinic Acetylcholine Receptor (nAChR) - Nicotine-evoked [³H]NE overflow | 0.00729 | Rat Hippocampal Slices | Functional Assay |
| Nicotinic Acetylcholine Receptor (nAChR) - Nicotine-evoked ⁸⁶Rb⁺ efflux | 0.65 | - | Functional Assay |
| Muscle nAChR (hα1β1γδ - embryonic) | 3.86 | Human | Ca²⁺ Influx Assay |
| Muscle nAChR (hα1β1εδ - adult) | 1.92 | Human | Ca²⁺ Influx Assay |
GIRK channel data from Kobayashi et al. (2010). nAChR functional data from Miller et al. (2003). Muscle nAChR data from Papakyriakou et al. (2013).[1][2][3]
Table 3: Receptor Binding Affinities
| Target | Ki (nmol/L) | Species | Assay Type |
| Muscarinic Receptors | > 1,000 | - | Radioligand Binding Assay |
| Histaminergic H1 Receptors | > 1,000 | - | Radioligand Binding Assay |
| Adrenergic α1 Receptors | > 1,000 | - | Radioligand Binding Assay |
| Dopaminergic D2 Receptors | > 1,000 | - | Radioligand Binding Assay |
| Nicotinic Acetylcholine Receptors (various radioligands) | > 1,000 | Rat | Radioligand Binding Assay |
Data indicates weak affinity for these receptors.[1][4]
II. Experimental Protocols & Methodologies
Detailed methodologies for key in vitro screening assays are provided below to assist in experimental design and troubleshooting.
A. Monoamine Transporter Uptake Assay (Radiolabeled Substrate)
This protocol is a general guideline for measuring the inhibition of monoamine transporters by reboxetine using radiolabeled substrates.
Objective: To determine the IC50 value of reboxetine for the inhibition of norepinephrine, serotonin, and dopamine transporters.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Radiolabeled substrates: [³H]norepinephrine, [³H]dopamine, [³H]serotonin.
-
This compound stock solution.
-
Krebs-Ringer buffer.
-
Scintillation fluid and counter.
Workflow:
Workflow for Monoamine Transporter Uptake Assay.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired rat brain region using standard subcellular fractionation techniques.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of reboxetine or vehicle control in Krebs-Ringer buffer for a specified time at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled monoamine ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin).
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Measurement: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake at each reboxetine concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
B. G-protein-activated Inwardly Rectifying K+ (GIRK) Channel Electrophysiology Assay
This protocol describes the use of a two-electrode voltage clamp in Xenopus oocytes to measure the inhibitory effect of reboxetine on GIRK channels.
Objective: To determine the IC50 value of reboxetine for the inhibition of GIRK channel currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GIRK channel subunits (e.g., GIRK1 and GIRK2).
-
This compound stock solution.
-
High potassium recording solution.
-
Two-electrode voltage clamp setup.
Workflow:
Workflow for GIRK Channel Electrophysiology Assay.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from Xenopus laevis and inject them with cRNA encoding the desired GIRK channel subunits. Incubate the oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a high potassium solution. Use a two-electrode voltage clamp to hold the membrane potential at a set value (e.g., -80 mV).
-
Baseline Measurement: Record the baseline inward GIRK current.
-
Reboxetine Application: Apply increasing concentrations of reboxetine to the perfusion solution.
-
Inhibition Measurement: Record the steady-state current at each reboxetine concentration.
-
Data Analysis: Calculate the percentage of inhibition of the GIRK current for each concentration relative to the baseline. Determine the IC50 value by fitting the data to a concentration-response curve.
C. Nicotinic Acetylcholine Receptor (nAChR) Competitive Radioligand Binding Assay
This is a general protocol to determine the binding affinity of reboxetine to nAChRs.
Objective: To determine the Ki of reboxetine for nAChRs using a competitive binding assay.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from cell lines or brain tissue).[2]
-
Radiolabeled nAChR ligand (e.g., [³H]epibatidine).[2]
-
This compound stock solution.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow:
Workflow for nAChR Competitive Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR subtype of interest.[2]
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled nAChR ligand and varying concentrations of reboxetine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand).[5]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[2]
-
Washing: Wash the filters with ice-cold buffer to reduce non-specific binding.
-
Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of reboxetine by plotting the percentage of specific binding against the reboxetine concentration. Calculate the Ki value using the Cheng-Prusoff equation.[5]
III. Troubleshooting & FAQs
Q1: My IC50 value for NET inhibition by reboxetine is significantly different from the reported value. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Experimental Conditions: Differences in incubation time, temperature, buffer composition, and synaptosome concentration can affect the results. Ensure your protocol is consistent.
-
Synaptosome Quality: The viability and integrity of the synaptosomes are crucial. Use freshly prepared synaptosomes for optimal results.
-
Radiolabeled Substrate Concentration: The concentration of the radiolabeled norepinephrine should be at or below its Km for the transporter to ensure accurate IC50 determination.
-
Data Analysis: Ensure you are using a non-linear regression model with a variable slope to fit your dose-response curve.
Q2: I am observing high non-specific binding in my nAChR radioligand binding assay. How can I reduce it?
A2: High non-specific binding can be addressed by:
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.
-
Blocking Agents: Including a blocking agent like bovine serum albumin (BSA) in the binding buffer can sometimes reduce non-specific binding to the assay tubes or plates.
-
Choice of Radioligand: Ensure you are using a radioligand with high affinity and specificity for the nAChR subtype of interest.
Q3: In the GIRK channel assay, the current rundown is significant. How can I obtain a stable baseline?
A3: Current rundown in oocyte recordings can be a challenge. To improve stability:
-
Oocyte Health: Use healthy, stage V-VI oocytes. After injection, allow sufficient time for recovery and expression.
-
Recording Solution: Ensure the recording solution is fresh and at the correct pH. The high potassium concentration should be stable.
-
Perfusion Rate: Maintain a constant and gentle perfusion rate to avoid mechanical stress on the oocyte.
-
Equilibration Time: Allow the oocyte to equilibrate in the recording chamber for a sufficient period before starting to record the baseline current.
Q4: Does reboxetine interact with any cytochrome P450 (CYP) enzymes?
A4: In vitro studies have shown that reboxetine has weak inhibitory effects on CYP2D6 and CYP3A4.[6] However, it is unlikely to cause clinically significant interactions with substrates of CYP2D6.
Q5: Are there any known off-target effects of reboxetine on kinases?
A5: Based on the currently available public data, there is no widespread in vitro kinase screening panel data for reboxetine. Therefore, its potential interactions with a broad range of kinases have not been extensively characterized in the public domain.
Disclaimer: This information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reboxetine Mesylate and CYP3A4 Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of reboxetine mesylate by Cytochrome P450 3A4 (CYP3A4) and associated drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for reboxetine?
A: In vitro and in vivo studies have established that reboxetine is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5] The primary metabolic route is O-desethylation, leading to the formation of O-desethylreboxetine.[6] The involvement of CYP2D6 in reboxetine metabolism is considered to be minor.[2][3]
Q2: What is the inhibitory potential of reboxetine on CYP3A4?
A: Reboxetine is considered a weak, competitive inhibitor of CYP3A4.[6][7] In vitro studies have determined the inhibition constant (Ki) for reboxetine with CYP3A4 to be approximately 11 µM.[6] At therapeutic concentrations, reboxetine is unlikely to cause clinically significant inhibition of CYP3A4 or other major CYP isoforms.[3][8][9][10]
Q3: How do potent CYP3A4 inhibitors affect the pharmacokinetics of reboxetine?
A: Co-administration of potent CYP3A4 inhibitors, such as ketoconazole, can significantly decrease the clearance of reboxetine, leading to increased plasma concentrations.[1][3] In a clinical study, co-administration of ketoconazole with reboxetine resulted in a notable increase in the area under the plasma concentration-time curve (AUC) and a prolonged half-life for both enantiomers of reboxetine.[1] Therefore, a reduction in reboxetine dosage may be necessary when co-administered with strong CYP3A4 inhibitors.[1][11]
Q4: Are there significant drug interactions between reboxetine and CYP3A4 inducers?
A: While the primary focus of many studies has been on CYP3A4 inhibitors, the co-administration of potent CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's Wort) would be expected to increase the metabolism of reboxetine. This could lead to lower plasma concentrations and potentially reduced therapeutic efficacy. Close monitoring and possible dose adjustments of reboxetine may be required.
Q5: What are the key differences between using human liver microsomes (HLMs) and hepatocytes for studying reboxetine metabolism?
A: Human liver microsomes are subcellular fractions rich in CYP enzymes and are a cost-effective tool for studying Phase I metabolism, like the O-desethylation of reboxetine.[12] Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive in vitro model that better mimics the in vivo environment.[12][13] However, hepatocytes are generally more expensive and have a shorter lifespan in culture.[13]
Troubleshooting Guides
In Vitro Metabolism & Inhibition Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in metabolite formation between replicates | - Inconsistent pipetting of microsomes, substrate, or cofactors.- Poor mixing of incubation components.- Temperature fluctuations in the incubator. | - Use calibrated pipettes and ensure proper technique.- Gently vortex or mix solutions thoroughly before and after adding to the incubation plate.- Ensure the incubator maintains a stable temperature (typically 37°C). |
| Low or no metabolite formation | - Inactive enzyme (microsomes).- Degraded substrate or cofactor (NADPH).- Incorrect buffer pH.- Presence of a potent, unknown inhibitor in the test compound solution. | - Use a new lot of microsomes and verify their activity with a known substrate.- Prepare fresh NADPH solution immediately before use.- Verify the pH of the incubation buffer (typically pH 7.4).- Run a vehicle control to ensure the solvent (e.g., DMSO) is not causing inhibition. |
| Non-linear reaction velocity over time | - Substrate depletion.- Enzyme instability over the incubation period.- Product inhibition. | - Reduce the incubation time or decrease the microsomal protein concentration.- Perform a time-course experiment to determine the linear range of the reaction.- Analyze metabolite formation at multiple early time points. |
| IC50 value for a known inhibitor is outside the expected range | - Incorrect concentration of the inhibitor or substrate.- Substrate concentration is not at or below the Km value.- Issues with the analytical method (LC-MS/MS). | - Verify the stock solution concentrations of the inhibitor and substrate.- Ensure the substrate concentration used is appropriate for IC50 determination (ideally at its Km).- Troubleshoot the LC-MS/MS method for sensitivity and accuracy. |
HPLC / LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation.- Incompatible sample solvent with the mobile phase.- Column overload. | - Replace the column or use a guard column.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.[12] |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check for leaks at all fittings and connections.[14] |
| Noisy baseline | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Failing detector lamp. | - Degas the mobile phase and purge the pump.- Flush the system and clean the detector cell.- Replace the detector lamp.[14] |
| Low sensitivity for reboxetine or its metabolites | - Suboptimal mass spectrometry parameters.- Poor ionization efficiency.- Matrix effects from the incubation components. | - Optimize MS parameters (e.g., collision energy, cone voltage).- Adjust the mobile phase pH or organic content to improve ionization.- Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Reboxetine Enantiomers with and without Co-administration of Ketoconazole [1]
| Parameter | R,R(-)-Reboxetine (Reboxetine Alone) | R,R(-)-Reboxetine (with Ketoconazole) | S,S(+)-Reboxetine (Reboxetine Alone) | S,S(+)-Reboxetine (with Ketoconazole) |
| Mean AUC (ng·h/mL) | 1030 | 1630 (+58%) | 431 | 616 (+43%) |
| Oral Clearance (L/h) | 4.3 | 2.8 (-34%) | 10.2 | 7.7 (-24%) |
| Mean Terminal Half-life (h) | 14.8 | 21.5 | 14.4 | 18.9 |
Table 2: In Vitro Inhibition of CYP Isoforms by Reboxetine [6]
| CYP Isoform | Inhibition Constant (Ki) | Type of Inhibition |
| CYP3A4 | 11 µM | Competitive |
| CYP2D6 | 2.5 µM | Competitive |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Reboxetine in Human Liver Microsomes
Objective: To determine the rate of formation of O-desethylreboxetine from reboxetine in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of reboxetine in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and reboxetine (at various concentrations, e.g., 2-200 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction is within the linear range.
-
Terminate the reaction at each time point by adding cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of O-desethylreboxetine in the supernatant using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation.
Protocol 2: Determination of IC50 of Reboxetine for CYP3A4 Inhibition
Objective: To determine the concentration of reboxetine that causes 50% inhibition of CYP3A4 activity.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of reboxetine and the positive control inhibitor (ketoconazole) in a suitable solvent.
-
In a 96-well plate, add potassium phosphate buffer, HLMs (final concentration typically 0.1-0.2 mg/mL), and the various concentrations of reboxetine or ketoconazole. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the CYP3A4 probe substrate (at a concentration close to its Km value) to all wells.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a time that ensures the reaction is in the linear range (e.g., 5-15 minutes).
-
Terminate the reaction with cold acetonitrile containing the internal standard.
-
Centrifuge the plate and transfer the supernatant for analysis.
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each reboxetine concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Visualizations
Caption: Metabolic pathway of reboxetine and the mechanism of drug interaction with a CYP3A4 inhibitor.
Caption: General experimental workflow for an in vitro CYP3A4 metabolism or inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Stability of Reboxetine Mesylate Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of reboxetine mesylate in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound aqueous solutions?
A1: this compound is soluble in water. While some suppliers suggest that stock solutions in aqueous buffers can be made, they often recommend not storing these solutions for more than one day. For longer-term storage, it is advisable to prepare fresh solutions before use or to store aliquoted stock solutions at -20°C or -80°C, though the stability under these conditions should be validated for the specific buffer and concentration used.
Q2: What factors can affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Presence of other excipients: Interactions with other components in a formulation can also affect stability.
Q3: How can I determine the stability of my specific this compound aqueous formulation?
A3: To determine the stability of your specific formulation, it is highly recommended to conduct a forced degradation study. This involves subjecting the this compound solution to various stress conditions (such as acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and degradation pathways.[1][2][3][4] The stability is then typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: I don't observe any degradation of this compound in my initial stress studies.
-
Possible Cause: The stress conditions may not be stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).
-
Increase the temperature of the thermal stress study (e.g., from 60°C to 80°C).
-
Extend the duration of exposure to the stress condition.
-
For photostability, ensure the light source provides sufficient energy across the relevant UV-Vis spectrum.
-
Issue 2: My this compound sample degrades completely under certain stress conditions.
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M).
-
Lower the temperature of the thermal stress study.
-
Reduce the duration of exposure to the stress condition.
-
Take samples at more frequent, earlier time points to capture the initial degradation profile. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
Issue 3: I am having difficulty separating this compound from its degradation products using HPLC.
-
Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the organic-to-aqueous ratio, try different organic modifiers (e.g., acetonitrile, methanol), or change the pH of the aqueous component.
-
Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Gradient Elution: Develop a gradient elution method to improve the resolution between closely eluting peaks.
-
Detector Wavelength: Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detecting both the parent drug and its degradation products.
-
Experimental Protocols for Forced Degradation Studies
The following are template protocols for conducting a forced degradation study on a this compound aqueous solution. Researchers should adapt these protocols based on the specific concentration and formulation of their solution.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable aqueous solvent (e.g., purified water or a specific buffer) at a known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Basic Hydrolysis
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
At various time points (e.g., 0, 0.5, 1, 1.5, 2 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Transfer a known volume of the stock solution into a sealed, thermally stable vial.
-
Keep the vial in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At various time points, withdraw an aliquot.
-
Allow the aliquot to cool to room temperature.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Photolytic Degradation
-
Transfer a known volume of the stock solution into a photostable, transparent container (e.g., quartz cuvette).
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
At various time points, withdraw aliquots from both the exposed and control samples.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Data Presentation
The results of a forced degradation study should be presented in a clear and organized manner. The following tables are examples of how to summarize the quantitative data.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Number of Degradation Products |
| 0.1 M HCl at 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH at 60°C | 2 | 78.9 | 3 |
| 3% H₂O₂ at 25°C | 24 | 92.5 | 1 |
| Thermal at 80°C | 48 | 95.1 | 1 |
| Photolytic (ICH Q1B) | - | 89.7 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example Chromatographic Data for this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Peak Purity |
| This compound | 5.8 | 1.00 | >0.999 |
| Degradation Product 1 (Acid) | 3.2 | 0.55 | >0.999 |
| Degradation Product 2 (Acid) | 7.1 | 1.22 | >0.999 |
| Degradation Product 3 (Base) | 4.5 | 0.78 | >0.999 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Hypothetical Degradation Pathway
Based on the chemical structure of reboxetine, the following diagram illustrates potential degradation pathways. The ether linkage and the morpholine ring are potential sites for degradation.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Reboxetine Mesylate Formulation and Delivery
Welcome to the technical support center for reboxetine mesylate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound, focusing on formulation and delivery challenges.
Clarification on Oral Bioavailability
Contrary to the premise of poor oral absorption, studies have shown that reboxetine is well-absorbed after oral administration, with an absolute bioavailability of approximately 94.5%.[1][2][3][4][5] Food may affect the rate of absorption, but not the extent.[2][3][4] The primary challenges in the oral delivery of this compound do not stem from poor absorption but rather from its physicochemical properties and biological interactions, which can influence formulation development and therapeutic efficacy.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the formulation and in vitro/in vivo testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty in achieving sustained release from matrix tablets | This compound has high water solubility (approximately 250 mg/mL), leading to rapid drug release from hydrophilic matrices.[6] | - Increase the viscosity grade of the hydrophilic polymer (e.g., HPMC).- Incorporate a hydrophobic polymer into the matrix.- Utilize a combination of hydrophilic and hydrophobic polymers to control drug release. |
| Inconsistent drug release profiles between batches | - Variability in raw materials (e.g., polymer particle size).- Inconsistent manufacturing processes (e.g., compression force, mixing time). | - Implement stringent quality control for all raw materials.- Optimize and validate all manufacturing process parameters.- Conduct thorough batch-to-batch consistency testing. |
| Low brain penetration in preclinical models despite high oral bioavailability | Reboxetine is a substrate and inhibitor of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that can limit its central nervous system (CNS) penetration.[7][8][9] | - Co-administer a P-gp inhibitor (e.g., quinidine, verapamil) in preclinical studies to assess the impact on brain uptake. Note: This is for research purposes to understand the mechanism and not for clinical use without further investigation.- Design and synthesize reboxetine analogs with reduced P-gp affinity.- Formulate reboxetine in nano-delivery systems designed to bypass or inhibit P-gp.[10][11] |
| Precipitation of reboxetine in aqueous solutions for in vitro assays | The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[12] Higher concentrations may lead to precipitation. | - Prepare stock solutions in organic solvents like DMSO or ethanol, where solubility is higher (approx. 20 mg/mL and 5 mg/mL, respectively).[12]- Ensure the final concentration of the organic solvent in the aqueous buffer is low to avoid physiological effects.[12]- For aqueous solutions, do not exceed the solubility limit and prepare fresh daily.[12] |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What are the main challenges in formulating sustained-release oral dosage forms of this compound?
The primary challenge is its high water solubility.[6] This property leads to a rapid dissolution rate, making it difficult to control the release from a conventional matrix formulation. Formulators need to employ specific strategies, such as using high-viscosity polymers or incorporating hydrophobic elements, to retard the drug's release and achieve a once-daily dosing profile.
Q2: How can excipients impact the oral delivery of reboxetine?
Excipients can significantly affect the oral absorption and bioavailability of a drug.[13][14] For reboxetine, excipients that can modulate the function of P-glycoprotein may alter its transport across the intestinal epithelium and the blood-brain barrier.[13] For instance, some surfactants and polymers used in formulations can act as P-gp inhibitors.[13] Therefore, careful selection of excipients is crucial.
Biological Interactions and Permeability
Q3: What is the role of P-glycoprotein (P-gp) in the transport of reboxetine?
P-glycoprotein is an efflux pump that can transport a wide range of substrates out of cells. Reboxetine has been identified as both a substrate and an inhibitor of P-gp.[7][8][9] At the blood-brain barrier, P-gp can actively transport reboxetine from the brain back into the bloodstream, thereby limiting its CNS concentration and potentially affecting its therapeutic efficacy for depression.[15]
Q4: How can the brain permeability of reboxetine be assessed in vitro?
In vitro models are valuable tools for predicting blood-brain barrier permeability.[16] Commonly used models include:
-
PAMPA-BBB assay: A parallel artificial membrane permeability assay that predicts passive diffusion across the BBB.[16]
-
Cell-based models: Co-cultures of brain endothelial cells, pericytes, and astrocytes can form tight junctions and express transporters like P-gp, providing a more physiologically relevant model.[17] The MDCK-MDR1 cell line, which overexpresses human P-gp, is often used to specifically study the role of this transporter.[16]
Preclinical In Vivo Studies
Q5: What are the key considerations for designing in vivo pharmacokinetic studies for novel reboxetine formulations?
When designing in vivo studies, it is important to:
-
Select an appropriate animal model: Rats are commonly used for pharmacokinetic studies of antidepressants.[18][19]
-
Include a control group: An immediate-release formulation or an aqueous solution of this compound should be included for comparison.
-
Monitor both plasma and brain concentrations: Given the role of P-gp, measuring brain tissue or cerebrospinal fluid concentrations is crucial to evaluate the effectiveness of a formulation in enhancing CNS delivery.
-
Characterize the full pharmacokinetic profile: This includes determining parameters such as Cmax, Tmax, AUC, and elimination half-life.
Experimental Protocols
Protocol 1: In Vitro Drug Release Study for Sustained-Release this compound Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for reboxetine concentration using a validated HPLC-UV method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulations:
-
Test Formulation: Sustained-release this compound tablet.
-
Control Formulation: Immediate-release this compound solution in water.
-
-
Dose: Administer a single oral dose of 10 mg/kg reboxetine.
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the formulations via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
At the final time point, euthanize the animals and collect the brains.
-
Store all plasma and brain samples at -80 °C until analysis.
-
-
Sample Analysis: Determine the concentration of reboxetine in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: P-glycoprotein mediated efflux of reboxetine at the blood-brain barrier.
Caption: Workflow for developing a sustained-release reboxetine formulation.
Caption: Troubleshooting logic for this compound formulation experiments.
References
- 1. Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reboxetine in the light of science and clinical practice - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]
- 6. EP1536791B1 - Sustained-release tablet comprising reboxetine - Google Patents [patents.google.com]
- 7. Reboxetine - Wikipedia [en.wikipedia.org]
- 8. Inhibition of P-glycoprotein by newer antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. dspace.umh.es [dspace.umh.es]
- 14. mdpi.com [mdpi.com]
- 15. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic treatment with reboxetine by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reboxetine Mesylate Dosage in Renal Impairment Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of reboxetine mesylate in preclinical models of renal impairment. The following information is intended to serve as a reference for experimental design and to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: Why is a dosage adjustment for reboxetine necessary in renal impairment models?
A1: Reboxetine's elimination is primarily dependent on renal function. In cases of renal impairment, the drug's clearance is reduced, leading to increased systemic exposure (a higher Area Under the Curve, or AUC). This elevated exposure can lead to exaggerated pharmacological effects or toxicity. Studies in humans with renal insufficiency have shown that as renal function declines, the systemic exposure to reboxetine increases significantly.[1] A prudent starting point in patients with renal dysfunction is to reduce the initial dose.[1]
Q2: What is the primary metabolic pathway for reboxetine, and how might renal impairment affect it?
A2: Reboxetine is predominantly metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[2][3] While the primary impact of renal impairment is on the excretion of the drug and its metabolites, a state of uremia (the buildup of toxins in the blood due to kidney failure) can also affect hepatic drug metabolism. Studies in rodent models of chronic kidney disease (CKD) have shown that the expression and activity of CYP3A enzymes can be downregulated. This could potentially further decrease the clearance of reboxetine, compounding the effect of reduced renal excretion.
Q3: What is the recommended starting dose of reboxetine in humans with renal impairment?
A3: For adult patients with renal impairment, the recommended starting dose is 2 mg twice daily, which is a 50% reduction from the usual starting dose of 4 mg twice daily.[4][5][6][7] This dose can then be adjusted based on the patient's tolerance and clinical response.[4][6][7]
Q4: Are there any published studies on the pharmacokinetics of reboxetine in animal models of renal impairment?
A4: Based on a comprehensive literature search, there is a lack of published studies that specifically detail the pharmacokinetics (e.g., AUC, Cmax, clearance) of reboxetine in rodent models of renal impairment. Therefore, dosage adjustments for these models must be guided by the principles of pharmacokinetics, data from human studies, and the known physiological changes that occur in these animal models.
Q5: How does the half-life of reboxetine in common animal models compare to humans?
A5: Reboxetine has a significantly shorter elimination half-life in animals compared to humans. In rats, mice, dogs, and monkeys, the half-life is approximately 1-2 hours, whereas in humans, it is about 13 hours. This is an important consideration when designing dosing schedules for preclinical studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Exaggerated pharmacological effects or signs of toxicity (e.g., excessive locomotion, tachycardia, seizures) at standard doses in renally-impaired animals. | Reduced clearance of reboxetine due to renal impairment, leading to higher than expected plasma concentrations. Potential downregulation of hepatic CYP3A4 enzymes due to uremia, further reducing metabolic clearance. | 1. Reduce the dose. As a starting point, consider a 50% dose reduction, mirroring the recommendation for human patients. 2. Increase the dosing interval. Given the short half-life in rodents, this may be less critical, but could be considered. 3. Conduct a pilot pharmacokinetic study to determine the actual exposure (AUC) in your specific renal impairment model and adjust the dose accordingly. |
| High variability in drug response among animals in the renal impairment group. | Inconsistent induction of renal impairment, leading to varying degrees of kidney function. Variation in the uremic state affecting hepatic enzyme activity differently among animals. | 1. Ensure consistent induction of the renal impairment model. Validate the degree of renal failure in each animal through biochemical markers (e.g., serum creatinine, BUN) before initiating the drug study. 2. Increase the sample size to account for higher variability. 3. Consider a crossover study design if ethically and scientifically feasible. |
| Unexpected drug-drug interactions. | The uremic state can alter the expression of various drug transporters and metabolizing enzymes. Anesthetics or analgesics used during surgical procedures to induce renal impairment may have altered pharmacokinetics. | 1. Review the literature for known interactions of all administered compounds with CYP3A4 and renal transporters. 2. Use anesthetics with a low potential for metabolic interactions and short duration of action. 3. Stagger the administration of reboxetine and other necessary medications where possible. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from a study in human volunteers with varying degrees of renal impairment who received a single 4 mg dose of reboxetine. This data illustrates the impact of declining renal function on drug exposure and clearance.
Table 1: Pharmacokinetics of a Single 4 mg Reboxetine Dose in Humans with Renal Impairment
| Parameter | Mild Impairment (CrCl: 56-64 ml/min) | Moderate Impairment (CrCl: 26-51 ml/min) | Severe Impairment (CrCl: 9-19 ml/min) |
| AUC (ng·h/mL) | Baseline | Increased vs. Mild | Increased by 43% vs. Mild |
| Renal Clearance (CLr) | Baseline | Decreased vs. Mild | Decreased by 67% vs. Mild |
| Urinary Excretion (unchanged drug) | Baseline | Decreased vs. Mild | Decreased by 62% vs. Mild |
Source: Adapted from a study on the pharmacokinetics of single-dose reboxetine in volunteers with renal insufficiency.[1]
Experimental Protocols
Protocol 1: 5/6 Ablation of Renal Mass (Surgical Model)
The 5/6 nephrectomy is a widely used surgical model to induce chronic kidney disease in rodents. It involves reducing the renal mass, which leads to hyperfiltration in the remaining kidney tissue, progressively causing renal dysfunction.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Surgical instruments (forceps, scissors, cauterizer)
-
Suture material (e.g., 5-0 Vicryl)
-
Heating pad
-
Sterile gauze and disinfectant
Procedure (Two-Step):
Step 1: Left Kidney Partial Nephrectomy
-
Anesthetize the animal (e.g., rat) and provide pre-operative analgesia.
-
Shave and disinfect the left flank.
-
Make a small incision through the skin and underlying muscle to expose the left kidney.
-
Gently exteriorize the kidney and remove the surrounding fat and adrenal gland.
-
Using a cauterizer or fine surgical scissors, resect the upper and lower poles of the kidney, effectively removing approximately 2/3 of the tissue.
-
Return the kidney to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for one week.
Step 2: Right Kidney Total Nephrectomy
-
After the recovery period, anesthetize the animal again.
-
Shave and disinfect the right flank.
-
Make an incision to expose the right kidney.
-
Ligate the renal artery and vein with suture material.
-
Carefully cut the vessels distal to the ligature and remove the entire right kidney.
-
Ensure there is no bleeding from the vascular stump.
-
Close the muscle and skin incisions.
-
Provide post-operative analgesia and monitor the animal's recovery.
Validation:
-
Monitor serum creatinine and Blood Urea Nitrogen (BUN) levels 2-4 weeks post-surgery to confirm the development of renal failure.
Protocol 2: Adenine-Induced Chronic Kidney Disease (Dietary Model)
This non-surgical model induces CKD through the administration of adenine in the diet, which causes the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to inflammation, fibrosis, and renal failure.
Materials:
-
Powdered rodent chow
-
Adenine powder
-
Metabolic cages for urine collection (optional)
Procedure:
-
Prepare a diet containing 0.5% to 0.75% adenine by weight mixed into the standard rodent chow.
-
House the animals (rats or mice) individually.
-
Provide the adenine-containing diet and water ad libitum for a period of 2 to 4 weeks.
-
Monitor the animals' body weight and food intake regularly, as adenine can reduce appetite. Pair-feeding a control group with a normal diet is recommended to control for nutritional effects.
-
After the induction period, return the animals to a normal diet.
Validation:
-
Elevated serum creatinine and BUN levels, along with histological evidence of tubular necrosis and interstitial fibrosis, will confirm the establishment of the CKD model.
Visualizations
Caption: Workflow for a pharmacokinetic study of reboxetine in a renal impairment model.
Caption: Primary signaling pathway of reboxetine via norepinephrine transporter (NET) inhibition.
References
- 1. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Maternal Adenine-Induced Chronic Kidney Disease Programs Hypertension in Adult Male Rat Offspring: Implications of Nitric Oxide and Gut Microbiome Derived Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Reboxetine Mesylate in Neurotransmitter Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference from reboxetine mesylate in neurotransmitter assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could affect my neurotransmitter assay?
A: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary mechanism is binding to the norepinephrine transporter (NET) to block the reuptake of norepinephrine from the synaptic cleft.[1][2] This high affinity and selectivity for NET is the most critical factor to consider in assay design and data interpretation.
Q2: I am observing an increase in dopamine levels in my samples from a reboxetine-treated animal. Is this assay interference?
A: Not necessarily. While reboxetine has a much lower affinity for the dopamine transporter (DAT) than for NET, it is known to cause an increase in extracellular dopamine, particularly in the prefrontal cortex.[3][4] This is considered a physiological effect, potentially due to the inhibition of NET which can also clear dopamine in brain regions with low DAT expression. It is crucial to distinguish this expected biological response from a technical assay artifact.
Q3: Can reboxetine interfere with serotonin (5-HT) or dopamine (DA) uptake assays?
A: Yes, but only at significantly higher concentrations than those required to inhibit norepinephrine uptake.[5] Reboxetine is highly selective for NET. Interference in DA or 5-HT uptake assays would suggest that the concentration of reboxetine used is high enough to cause off-target effects. Please refer to the quantitative data table for specific affinity values.
Q4: Does this compound inhibit monoamine oxidase (MAO) enzymes?
A: Reboxetine can inhibit both MAO-A and MAO-B, but it is a relatively weak inhibitor compared to other antidepressants like fluoxetine or desipramine.[6][7] This inhibition is generally observed at high concentrations.[6][7] Therefore, if your experimental design involves high levels of reboxetine, a potential reduction in monoamine metabolites due to MAO inhibition should be considered. Some studies suggest that at clinically relevant concentrations, this effect may be negligible.[8]
Q5: Is it possible for reboxetine to cross-react in my ELISA-based neurotransmitter assay?
Quantitative Data: Reboxetine Selectivity
The following table summarizes the inhibitory potency of reboxetine on the uptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT), demonstrating its selectivity for the norepinephrine transporter (NET).
| Target Transporter | Radiolabeled Substrate | Reboxetine IC₅₀ Value | Citation |
| Norepinephrine Transporter (NET) | [³H]NE | 8.5 nM | [5] |
| Serotonin Transporter (SERT) | [³H]5-HT | 6.9 µM | [5] |
| Dopamine Transporter (DAT) | [³H]DA | 89 µM | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a higher potency.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving reboxetine.
Guide 1: Radioligand Binding Assays
-
Issue: Unexpected inhibition or displacement of a radioligand in a dopamine transporter (DAT) or serotonin transporter (SERT) binding assay.
-
Possible Cause: The concentration of reboxetine is high enough to bind to DAT or SERT. While reboxetine is selective, at high micromolar concentrations, it can show affinity for these transporters.[5]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for the reboxetine concentrations used in the assay.
-
Consult IC₅₀ Data: Compare your working concentration to the known IC₅₀ values for DAT and SERT (see table above).
-
Run a Competition Curve: Perform a full competition binding assay with a range of reboxetine concentrations against the radioligand for the transporter to determine the Ki.
-
Use a More Selective Compound: If the goal is to block NET without affecting DAT or SERT, ensure the reboxetine concentration is appropriate (e.g., low nanomolar range).
-
-
Guide 2: HPLC-ECD Analysis
-
Issue: An unknown peak appears in the chromatogram, potentially interfering with the quantification of a monoamine.
-
Possible Cause: Reboxetine or one of its metabolites is co-eluting with the neurotransmitter of interest and is electrochemically active at the potential used.
-
Troubleshooting Steps:
-
Analyze Reboxetine Standard: Prepare a standard solution of this compound in your mobile phase and inject it into the HPLC system to determine its retention time.
-
Optimize Separation: If the reboxetine peak co-elutes with an analyte, adjust the chromatographic conditions. This can include modifying the mobile phase composition (e.g., pH, organic solvent percentage) or changing the column type.[11]
-
Check Electrochemical Activity: Apply a range of potentials to the electrochemical detector to see if the interference can be minimized while maintaining a strong signal for the analyte of interest.
-
Sample Preparation: Consider a solid-phase extraction (SPE) step during sample preparation that might selectively remove reboxetine while retaining the neurotransmitters.
-
-
Guide 3: ELISA Assays
-
Issue: Assay results are inconsistent or show unexpected positives in control samples containing only reboxetine.
-
Possible Cause: Cross-reactivity of the ELISA antibody with reboxetine or its metabolites.[12]
-
Troubleshooting Steps:
-
Test for Direct Reactivity: Run a sample containing only reboxetine at the highest concentration used in your experiments to see if it generates a signal.
-
Perform Spike and Recovery: Add a known amount of reboxetine to a blank matrix (e.g., artificial cerebrospinal fluid, buffer) and also to a sample containing a known quantity of the target neurotransmitter. Calculate the recovery to see if reboxetine enhances or suppresses the signal.
-
Consult Manufacturer: Contact the technical support for the ELISA kit and inquire about any known cross-reactivity with reboxetine.
-
Confirm with an Alternate Method: If significant interference is suspected, confirm the results using an orthogonal method like HPLC-ECD or LC-MS.[13]
-
-
Experimental Protocols & Visualizations
Protocol 1: General Method for Competitive Transporter Binding Assay
This protocol describes a general workflow for assessing the binding affinity of a compound like reboxetine to a specific neurotransmitter transporter.
-
Cell/Tissue Preparation: Use cell lines stably expressing the human norepinephrine, dopamine, or serotonin transporter (NET, DAT, or SERT) or prepared synaptosomes from specific brain regions.[5]
-
Assay Setup: In a multi-well plate, combine the cell membrane/synaptosome preparation, a known concentration of a specific radioligand (e.g., [³H]nisoxetine for NET), and a range of concentrations of the unlabeled competitor drug (reboxetine).
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
Protocol 2: General Method for Neurotransmitter Analysis by HPLC-ECD
This protocol outlines the key steps for quantifying monoamines in biological samples, such as brain microdialysates.[11][15]
-
Sample Collection: Collect samples (e.g., microdialysates, tissue homogenates) and add a stabilizing solution (e.g., antioxidant) to prevent neurotransmitter degradation. Immediately freeze samples at -80°C until analysis.
-
Sample Preparation: Thaw samples on ice. If analyzing tissue, homogenize in a suitable buffer and centrifuge to pellet debris. The supernatant contains the neurotransmitters.
-
HPLC System Setup:
-
Prepare the mobile phase (e.g., a phosphate-based buffer with an organic modifier like methanol) and degas it thoroughly to prevent bubbles.[16]
-
Equilibrate the reverse-phase C18 column with the mobile phase until a stable baseline is achieved.
-
-
Electrochemical Detector (ECD) Setup: Set the potential of the working electrode to a level that will oxidize the monoamines of interest (e.g., +650 mV to +750 mV).[16]
-
Calibration: Inject a series of known concentrations of neurotransmitter standards to create a calibration curve.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Identify peaks based on their retention times compared to the standards. Quantify the amount of each neurotransmitter by integrating the peak area and comparing it to the calibration curve.
Visualizations
Caption: Mechanism of Reboxetine as a Norepinephrine Reuptake Inhibitor.
Caption: Troubleshooting workflow for common assay interference issues.
Caption: Potential points of interference for Reboxetine in experiments.
References
- 1. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reboxetine modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 14. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Reboxetine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of reboxetine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC modes for separating reboxetine enantiomers?
A1: Both normal-phase (NP) and reversed-phase (RP) HPLC are successfully used for the enantioseparation of reboxetine. The choice depends on the available chiral stationary phase (CSP) and whether the goal is analytical quantification or semi-preparative separation.[1][2][3] Reversed-phase HPLC is often preferred for analytical separations, while normal-phase conditions can be used for semi-preparative purposes.[1][2][3]
Q2: Which type of chiral stationary phase (CSP) is most effective for reboxetine enantioseparation?
A2: Polysaccharide-based CSPs, particularly those with cellulose tris(3,5-dimethylphenyl)carbamate coatings, are highly effective. The Chiralcel OD and Chiralcel OD-H columns are frequently cited for successful reboxetine enantiomer separation in both normal and reversed-phase modes.[1][2][3][4] Chiral-AGP columns have also been used.[5]
Q3: Is derivatization necessary for the chiral separation of reboxetine?
A3: Derivatization is not always necessary for the chiral separation of reboxetine. Direct separation of the enantiomers can be achieved on a suitable chiral stationary phase.[1][2][3] However, in some methods, particularly for quantification in biological matrices like plasma, derivatization with a chiral reagent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is performed.[3][4] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral or a chiral column.[3][4]
Q4: What are the typical detection methods for reboxetine enantiomers?
A4: Ultraviolet (UV) detection is a common method for the analysis of reboxetine. A wavelength of 277 nm has been reported for quantification in bulk drug and tablet formulations.[6] For more sensitive applications, such as analyzing low concentrations in plasma, fluorescence detection is used, often after derivatization.[4] An excitation wavelength of 260 nm and an emission wavelength of 315 nm have been documented for derivatized reboxetine.[4]
Troubleshooting Guide
Problem 1: Poor or no separation of enantiomers.
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Ensure you are using a CSP known to be effective for reboxetine, such as Chiralcel OD or Chiralcel OD-H.[1][2][3] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal phase, adjust the ratio of n-hexane and alcohol (e.g., 2-propanol).[1][2] For reversed phase, optimize the pH and concentration of the buffer (e.g., sodium perchlorate or ammonium carbonate) and the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile).[1][2][3][5] |
| Mobile Phase Additives | For basic compounds like reboxetine, the addition of a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be used. |
| Temperature Fluctuations | Use a column oven to maintain a constant and optimized temperature, as temperature can significantly affect chiral separations. |
Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Potential Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Add a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites on the silica support and improve peak symmetry. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | In reversed-phase mode, adjust the mobile phase pH. A pH around 6.7 has been found to provide a good balance between resolution and peak sharpness on a Chiral-AGP column.[5] |
| Column Contamination or Degradation | Implement a column washing step after a set number of injections to remove matrix components that can accumulate and degrade performance.[5] If the problem persists, the column may need to be replaced. |
Problem 3: Drifting retention times.
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times. |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components. Ensure thorough mixing of mobile phase components. |
| Temperature Variations | Use a column thermostat to maintain a consistent temperature. |
| Changes in Mobile Phase pH | For buffered mobile phases, ensure the pH is stable and consistent between batches. Even slight variations in pH can significantly alter retention times.[5] |
Problem 4: Loss of peak intensity or signal-to-noise over a sequence of injections.
| Potential Cause | Suggested Solution |
| Sample Matrix Effects | This can be a significant issue when analyzing biological samples. Incorporate a column washing step into your method to remove strongly retained matrix components after each or a set number of injections.[5] |
| Adsorption of Analyte | The analyte may be adsorbing to active sites in the HPLC system. Passivating the system with a few injections of a concentrated standard solution may help. |
| Detector Lamp Aging | Check the detector lamp's usage hours and replace it if it is near the end of its lifespan. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Separation of Reboxetine Enantiomers
This protocol is based on a method developed for the analytical enantioseparation of reboxetine.[1][2][3]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralcel OD (cellulose tris(3,5-dimethylphenyl)carbamate on silica gel).
-
Mobile Phase: 0.5M sodium perchlorate at pH 6 and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization).
-
Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 277 nm.
-
Injection Volume: 10-20 µL.
Protocol 2: Semi-preparative Normal-Phase HPLC Separation of Reboxetine Enantiomers
This protocol is suitable for obtaining pure enantiomers of reboxetine.[1][2] Note that this method may require the reboxetine to be in its free base form.
-
Instrumentation: Semi-preparative HPLC system with UV detector.
-
Column: Chiralcel OD.
-
Mobile Phase: n-hexane and 2-propanol in an 80:20 (v/v) ratio.
-
Flow Rate: Dependent on the column dimensions, typically higher for semi-preparative separations.
-
Temperature: Ambient.
-
Detection: UV, wavelength optimized for reboxetine (e.g., 277 nm).
-
Sample Preparation: Dissolve reboxetine free base in the mobile phase.
Protocol 3: Reversed-Phase HPLC Separation with Derivatization for Plasma Samples
This protocol outlines a method involving derivatization for the quantification of reboxetine enantiomers in plasma.[4]
-
Sample Preparation (Solid-Phase Extraction):
-
Apply plasma samples (e.g., 0.1 mL) with an internal standard to an activated nonpolar/strong cation mixed-phase SPE disk.
-
Wash the disk.
-
Elute the analytes.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract and derivatize with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with fluorescence detection and column-switching capabilities.
-
Column 1 (Pre-column): Silica column.
-
Mobile Phase 1: Ethanol-heptane (1:124, v/v).
-
Column 2 (Analytical Columns): Cyano and Chiralcel OD-H columns in series.
-
Mobile Phase 2: Ethanol-heptane (1:49, v/v).
-
Procedure: Inject the derivatized sample onto the silica column. The derivatized reboxetine peak is then switched onto the cyano and Chiralcel OD-H columns for separation of the diastereomeric derivatives.
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.
-
Quantitative Data Summary
Table 1: Normal-Phase HPLC Conditions for Reboxetine Enantiomer Separation
| Parameter | Condition 1[1][2] | Condition 2[4] |
| Column | Chiralcel OD | Chiralcel OD-H (in series with a cyano column) |
| Mobile Phase | n-hexane:2-propanol (80:20, v/v) | Ethanol:Heptane (1:49, v/v) |
| Mode | Semi-preparative | Analytical (with column switching) |
| Detection | UV | Fluorescence (Ex: 260 nm, Em: 315 nm) |
Table 2: Reversed-Phase HPLC Conditions for Reboxetine Enantiomer Separation
| Parameter | Condition 1[1][3] | Condition 2[5] |
| Column | Chiralcel OD | Chiral-AGP |
| Mobile Phase | 0.5M Sodium Perchlorate (pH 6):Acetonitrile (60:40, v/v) | 12.5mM Ammonium Carbonate (pH 6.7) |
| Mode | Analytical | Analytical (LC-MS) |
| Detection | UV | Mass Spectrometry |
Diagrams
Caption: General experimental workflow for HPLC separation of reboxetine enantiomers.
References
- 1. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Reboxetine Mesylate vs. Atomoxetine in Preclinical ADHD Models
This guide provides a detailed, objective comparison of reboxetine mesylate and atomoxetine, two selective norepinephrine reuptake inhibitors (NRIs), based on their performance in established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their preclinical profiles.
Introduction
Atomoxetine and reboxetine are both potent and selective inhibitors of the norepinephrine transporter (NET).[1] Atomoxetine is approved for the treatment of ADHD in children, adolescents, and adults, representing a key non-stimulant therapeutic option.[1][2] Reboxetine, primarily approved as an antidepressant in many countries, has also been investigated for its potential in treating ADHD.[3][4][5] Both drugs share a primary mechanism of action, but subtle differences in their pharmacological profiles may translate to distinct behavioral effects in preclinical models, offering insights into the nuanced role of noradrenergic modulation in ADHD pathophysiology.
Mechanism of Action: Targeting the Norepinephrine Transporter
The primary mechanism of action for both reboxetine and atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET).[2][3] By blocking NET, these drugs prevent the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged availability of NE to act on postsynaptic receptors.[6][7]
In the prefrontal cortex (PFC), a brain region critical for executive functions like attention and impulse control, dopamine transporter (DAT) expression is minimal.[8] Here, dopamine (DA) reuptake is primarily mediated by NET. Consequently, by inhibiting NET in the PFC, both atomoxetine and reboxetine also effectively increase extracellular levels of dopamine in this specific region, without significantly altering dopamine levels in reward-related areas like the nucleus accumbens and striatum.[2][8][9] This region-specific dual catecholamine enhancement is thought to be central to their therapeutic effects in ADHD.
Figure 1. Mechanism of NET Inhibition in the Prefrontal Cortex.
Comparative Transporter Affinity
While both drugs are selective for NET, their binding affinities differ. Atomoxetine generally displays a higher affinity for NET compared to reboxetine. Both compounds exhibit significantly lower affinity for the serotonin transporter (SERT) and negligible affinity for the dopamine transporter (DAT).[4][10]
| Compound | Transporter | Species | pKi Value | Ki (nM) | Selectivity (SERT/NET) | Reference |
| Atomoxetine | NET | Human | 9.12 | 0.76 | ~186 | [10] |
| NET | Rat | 9.35 | 0.45 | ~447 | [10] | |
| SERT | Human | 6.85 | 141.2 | [10] | ||
| SERT | Rat | 6.70 | 199.5 | [10] | ||
| (S,S)-Reboxetine | NET | Human | 8.35 | 4.47 | >1000 | [10] |
| NET | Rat | 8.30 | 5.01 | >1000 | [10] | |
| SERT | Human | < 5.0 | >10,000 | [10] | ||
| SERT | Rat | < 5.0 | >10,000 | [10] | ||
| Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. (S,S)-Reboxetine is the more potent enantiomer. |
Preclinical Efficacy in ADHD Animal Models
The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of ADHD, exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attentional deficits.[9]
Effects on Locomotor Hyperactivity
In open-field tests, both reboxetine and atomoxetine have been shown to ameliorate the hyperactivity characteristic of adolescent SHR, reducing their locomotor activity to levels comparable with Wistar Kyoto (WKY) control rats, without affecting the normal activity levels of the WKY rats.[9]
| Drug | Dose (mg/kg) | Animal Model | Effect on SHR Locomotor Activity | Reference |
| Atomoxetine | 1 and 3 | Adolescent SHR | Significant reduction in horizontal activity | [9] |
| Reboxetine | 10 | Adolescent SHR | Significant reduction in horizontal activity | [9] |
| Methylphenidate | 0.3 and 1 | Adolescent SHR | Significant reduction in horizontal activity | [9] |
Effects on Attention and Impulsivity
The Five-Choice Serial Reaction Time Task (5-CSRTT) is a key behavioral paradigm for assessing visual attention and impulsivity in rodents.
A study directly comparing the two drugs in a modified 5-CSRTT with a variable inter-trial interval (ITI) to increase attentional demand found that atomoxetine produced a dose-dependent improvement in accuracy (a measure of attention) and a reduction in premature responses (a measure of impulsivity).[11] Reboxetine did not significantly improve accuracy across the entire study population but did enhance performance in a subset of animals that were initially poor performers.[11] Other studies confirm that atomoxetine robustly decreases impulsivity while modestly improving attention.[12][13]
| Drug | Dose (mg/kg, i.p.) | Animal Model | Effect on Attention (Accuracy) | Effect on Impulsivity (Premature Responses) | Reference |
| Atomoxetine | 0.0 - 0.3 | Rat (Lister Hooded) | Dose-dependent improvement | Dose-dependent reduction | [11] |
| Atomoxetine | 0.1, 0.5, 1 | Rat (Long Evans) | Modest overall improvement | Marked decrease | [12] |
| Reboxetine | 0.0 - 1.0 | Rat (Lister Hooded) | No significant effect (improvement in poor performers) | Not specified | [11] |
Effects on Impulsive Choice
Delay discounting tasks measure another form of impulsivity, where subjects must choose between a small, immediate reward and a larger, delayed reward. Studies have shown that atomoxetine can decrease this type of impulsive choice, increasing the preference for the larger, delayed reward.[13][14]
| Drug | Dose (mg/kg) | Animal Model | Effect on Impulsive Choice | Reference |
| Atomoxetine | 0.3 - 3.0 | Rat | Significantly decreased impulsivity | [13] |
| Atomoxetine (chronic) | 1.0 (adolescent) | Rat | Stable decrease in impulsive choice in adulthood | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.
SHR Open-Field Locomotor Activity
-
Objective: To assess hyperactivity and the effect of drug treatment on locomotor behavior.
-
Apparatus: A square open-field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with infrared beams to automatically track animal movement. The arena is typically placed in a sound-attenuated room with controlled lighting.
-
Animals: Adolescent male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normoactive controls.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the trial.
-
The test drug (e.g., atomoxetine, reboxetine) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30 minutes).
-
Each rat is placed individually in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration, typically 60 to 120 minutes.
-
The arena is cleaned thoroughly between trials to eliminate olfactory cues.
-
-
Data Analysis: Key parameters measured include total distance traveled, horizontal activity (beam breaks), and time spent in the center versus the periphery of the arena. Data are typically analyzed using ANOVA to compare drug-treated groups with vehicle controls.[9]
Five-Choice Serial Reaction Time Task (5-CSRTT)
-
Objective: To measure sustained visual attention and response control (impulsivity).
-
Apparatus: A modular operant chamber with five apertures arranged in an arc on one wall. Each aperture can be illuminated. A food magazine for reward delivery is located on the opposite wall. The chamber is controlled by a computer running specialized software.
-
Animals: Adult male rats (e.g., Lister Hooded, Long Evans).
-
Procedure:
-
Training: Rats undergo extensive training to learn the task. They must learn to poke their nose into the illuminated aperture to receive a food reward. The stimulus duration is gradually shortened, and an inter-trial interval (ITI) is introduced.
-
Testing: A standard session consists of approximately 100 trials. Each trial begins with a fixed or variable ITI (e.g., 5 seconds). A brief light stimulus (e.g., 500 ms) is presented in one of the five apertures.
-
A correct response (nose-poking the lit aperture) is rewarded. An incorrect response (poking an unlit aperture) or an omission (no response) results in a time-out period.
-
A premature response (poking an aperture during the ITI before the stimulus) also results in a time-out and is recorded as a measure of impulsivity.
-
Drug or vehicle is administered before the test session.
-
-
Data Analysis: Key metrics include:
Figure 2. Experimental Workflow for the 5-CSRTT.
Summary and Conclusion
Both reboxetine and atomoxetine demonstrate efficacy in preclinical ADHD models, primarily through the shared mechanism of selective NET inhibition. This action increases synaptic concentrations of norepinephrine and dopamine in the prefrontal cortex, a key neurobiological substrate for their therapeutic effects.
-
Similarities: Both drugs effectively reduce hyperactivity in the SHR model, a core symptom of ADHD.[9] Their primary mechanism is centered on blocking the norepinephrine transporter.[1]
-
Differences: Preclinical data suggests atomoxetine may have a more robust and consistent effect on reducing impulsivity and improving attention across different behavioral paradigms compared to reboxetine.[11][13] This could be related to its higher affinity for the norepinephrine transporter.[10]
The comparative data underscores that while both molecules are selective NRIs, subtle variations in their pharmacological profiles can lead to different behavioral outcomes. These findings highlight the importance of comprehensive preclinical evaluation using a range of behavioral models to predict clinical efficacy for the multifaceted symptoms of ADHD.
Figure 3. Path from Drug Action to Behavioral Improvement.
References
- 1. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reboxetine - Wikipedia [en.wikipedia.org]
- 5. A comparison of the effects of reboxetine and placebo on reaction time in adults with Attention Deficit-Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 7. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 8. Atomoxetine - Wikipedia [en.wikipedia.org]
- 9. Effects of serotonin-norepinephrine reuptake inhibitors on locomotion and prefrontal monoamine release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of noradrenaline re-uptake sites improves accuracy and impulse control in rats performing a five-choice serial reaction time tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Similar effects of the selective noradrenaline reuptake inhibitor atomoxetine on three distinct forms of impulsivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic atomoxetine treatment during adolescence decreases impulsive choice, but not impulsive action, in adult rats and alters markers of synaptic plasticity in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Reboxetine Mesylate vs. Fluoxetine: A Comparative Analysis of Their Effects on Social Functioning
A deep dive into the clinical evidence comparing the selective norepinephrine reuptake inhibitor (SNRI) reboxetine with the selective serotonin reuptake inhibitor (SSRI) fluoxetine reveals differing impacts on the social functioning of individuals with major depressive disorder. This guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a comprehensive comparison of these two antidepressants.
While both reboxetine and fluoxetine have demonstrated efficacy in treating the core symptoms of depression, studies focusing on social adjustment indicate that reboxetine may offer a distinct advantage in improving social functioning, particularly in patients who achieve remission.[1][2][3][4] The primary instrument utilized in these assessments is the Social Adaptation Self-evaluation Scale (SASS), a 21-item self-report questionnaire designed to measure a patient's social motivation and behavior.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative clinical trials investigating the effects of reboxetine and fluoxetine on social functioning as measured by the Social Adaptation Self-evaluation Scale (SASS).
Table 1: Comparison of Mean SASS Total Scores in a Placebo-Controlled Trial
| Treatment Group | N | Mean SASS Score at Baseline | Mean SASS Score at Last Assessment | Mean Improvement from Baseline (%) |
| Reboxetine | 103 | 25.1 | 35.3 | 41% |
| Fluoxetine | 100 | 24.5 | 31.9 | 31% |
| Placebo | 99 | 23.9 | 27.2 | 14% |
Data from a randomized, double-blind, placebo-controlled, 8-week study.[5]
Table 2: SASS Total Score Improvement in Patients Achieving Remission
| Treatment Group | Improvement in Mean SASS Total Score (%) |
| Reboxetine | 43.5% |
| Fluoxetine | 29.37% |
Data from a sub-analysis of patients who achieved remission (Hamilton Depression Rating Scale score ≤ 10) in an 8-week comparative trial.[1]
Key Findings from Clinical Trials
Several studies have highlighted the differential effects of reboxetine and fluoxetine on social functioning:
-
Superiority of Reboxetine in Social Functioning: A placebo-controlled, double-blind study found that while both reboxetine and fluoxetine were superior to placebo in improving SASS scores, reboxetine demonstrated a statistically significant greater improvement compared to fluoxetine.[5][6]
-
Benefits in Remitted Patients: In patients who achieved remission from depressive symptoms, reboxetine was more effective than fluoxetine in improving social functioning.[1][3] This suggests that reboxetine may play a role in restoring social functioning beyond the resolution of core depressive symptoms.
-
Impact on Specific Aspects of Social Behavior: Reboxetine has been shown to have a greater impact on specific SASS items related to motivation, energy, self-perception, and active social behavior.[3][7] A point-biserial correlation analysis revealed that nine SASS items showed a significant positive association with reboxetine treatment compared to fluoxetine, with no items showing a greater association with fluoxetine.[7] The items maximally associated with reboxetine included community involvement, interest in hobbies, social compliance, rejection sensitivity, control of surroundings, and vainness.[7]
-
Efficacy in Severe Depression: In sub-analyses of severely ill patients with major depression, reboxetine demonstrated superior overall antidepressant efficacy compared to fluoxetine.[1][4]
Experimental Protocols
The majority of the comparative data stems from randomized, double-blind, parallel-group clinical trials. Below is a generalized protocol based on these studies.
Study Design: A multi-center, randomized, double-blind, parallel-group study design was employed in the key comparative trials.[1][4]
Patient Population: Patients diagnosed with major depressive disorder according to DSM-IV criteria were recruited.[1]
Treatment Regimen:
-
Reboxetine Mesylate: 8-10 mg/day administered orally.[1]
-
Fluoxetine: 20-40 mg/day administered orally.[1]
-
Duration: The typical treatment period was 8 weeks.[1]
Assessment of Social Functioning: The primary outcome measure for social functioning was the Social Adaptation Self-evaluation Scale (SASS). The SASS is a 21-item self-administered questionnaire that assesses various aspects of social functioning, including work, family relationships, social relationships, and motivation/interests. Each item is rated on a 4-point Likert scale, with higher scores indicating better social adaptation.
The 21 items of the Social Adaptation Self-evaluation Scale (SASS) include:
-
Work (paid)
-
Work (household/unpaid)
-
Interest in work
-
Leisure activities
-
Interest in leisure activities
-
Relationships with family
-
Interest in family
-
Relationships with friends
-
Interest in friends
-
Expressing one's own opinions
-
Taking part in conversations
-
Interest in new things
-
Ability to make decisions
-
Interest in one's appearance
-
Interest in sex
-
Feeling of being a burden to others
-
Feeling of being useless
-
Feeling of being a failure
-
Feeling of being uninteresting to others
-
Feeling of being unable to cope
-
Global satisfaction with oneself
Mechanism of Action and Signaling Pathways
The differential effects of reboxetine and fluoxetine on social functioning are thought to be related to their distinct mechanisms of action. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI), while fluoxetine is a selective serotonin reuptake inhibitor (SSRI).
Caption: Mechanisms of Reboxetine and Fluoxetine.
The noradrenergic system, targeted by reboxetine, is thought to play a crucial role in motivation, energy, and drive, which are key components of social functioning. In contrast, the serotonergic system, targeted by fluoxetine, is more broadly associated with mood regulation.
Experimental Workflow
The clinical trials comparing reboxetine and fluoxetine on social functioning followed a standardized workflow.
Caption: Clinical Trial Workflow.
Conclusion
The available evidence suggests that while both this compound and fluoxetine are effective antidepressants, reboxetine may offer an advantage in improving social functioning, particularly in patients who have achieved remission from depression. This effect appears to be driven by its impact on motivation, energy, and self-perception, likely mediated by its selective inhibition of norepinephrine reuptake. For researchers and clinicians, these findings underscore the importance of considering the broader aspects of a patient's functioning, beyond just the core symptoms of depression, when selecting an antidepressant. Further research is warranted to explore the long-term effects of these medications on social functioning and to identify patient populations that may derive the most benefit from a noradrenergic-focused treatment approach.
References
- 1. Reboxetine: a double-blind comparison with fluoxetine in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reboxetine: its effects as measured by the Social Adaptation Self-evaluation Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of serotonin and noradrenaline in social dysfunction: a review of data on reboxetine and the Social Adaptation Self-evaluation Scale (SASS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reboxetine versus fluoxetine: an overview of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidhealy.org [davidhealy.org]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
Reboxetine Mesylate vs. SSRIs in Preclinical Depression Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), and selective serotonin reuptake inhibitors (SSRIs) in established preclinical models of depression. The following sections detail the comparative performance of these antidepressant classes, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Comparative Efficacy in Behavioral Models of Depression
The Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model are two of the most widely used paradigms to assess antidepressant efficacy in rodents. These models evaluate behavioral despair and anhedonia, respectively, which are core symptoms of depression.
Forced Swim Test (FST)
The FST assesses the antidepressant potential of a compound by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. Notably, the type of active behavior, such as swimming or climbing, is thought to reflect the underlying neurochemical mechanism, with noradrenergic compounds purportedly increasing climbing and serotonergic compounds increasing swimming.[1]
A study comparing chronic administration (14 days) of reboxetine and the SSRI fluoxetine revealed distinct behavioral profiles.[2] Low-dose reboxetine significantly decreased immobility and specifically increased climbing behavior.[2] In contrast, low-dose fluoxetine also reduced immobility but augmented swimming behavior.[2] These findings suggest a differential effect on active coping strategies that aligns with their primary mechanisms of action.
| Drug Class | Compound | Dose | Treatment Duration | Animal Model | Key Behavioral Outcomes | Reference |
| NRI | Reboxetine | 10 mg/kg/day | 14 days | Rat | ↓ Immobility, ↑ Climbing | [2] |
| NRI | Reboxetine | 60 mg/kg/day | 3 and 14 days | Rat | ↓ Immobility, ↑ Climbing | [2] |
| SSRI | Fluoxetine | 2.5 mg/kg/day | 14 days | Rat | ↓ Immobility, ↑ Swimming | [2] |
| SSRI | Fluoxetine | 15 mg/kg/day | 14 days | Rat | ↓ Immobility, ↑ Swimming | [2] |
Chronic Mild Stress (CMS) Model
The CMS model induces a depressive-like state in rodents through exposure to a series of unpredictable, mild stressors over several weeks. A key measure of efficacy in this model is the reversal of anhedonia, often assessed by a decrease in sucrose preference.
In a 5-week CMS study in rats, reboxetine treatment (5 mg/kg/day) effectively normalized the stress-induced decrease in sucrose intake, demonstrating its antidepressant-like properties in a model of chronic stress.[3] Similarly, studies have shown that SSRIs like fluoxetine can also reverse the behavioral deficits induced by chronic stress.[4] Interestingly, one study found that fluoxetine was effective in ameliorating depressive-like behaviors induced by chronic restraint stress, while reboxetine was effective against behaviors induced by chronic immobilization stress, suggesting that the nature of the stressor may influence the therapeutic response to different classes of antidepressants.[4]
| Drug Class | Compound | Dose | Treatment Duration | Animal Model | Key Behavioral Outcomes | Reference |
| NRI | Reboxetine | 5 mg/kg/i.p. | 5 weeks | Rat (Sprague Dawley) | Normalized ↓ in sucrose intake | [3] |
| SSRI | Fluoxetine | 0.7 or 3.5 mg/kg | 28 days | Rat | Ameliorated depressive-like behaviors in chronic restraint stress | [4] |
| NRI | Reboxetine | 0.13 or 0.65 mg/kg | 28 days | Rat | Ameliorated depressive-like behaviors in chronic immobilization stress | [4] |
Neurobiological Mechanisms of Action: A Comparative Overview
Reboxetine and SSRIs exert their therapeutic effects by modulating different neurotransmitter systems, which in turn triggers downstream signaling cascades influencing neuroplasticity and cellular resilience.
Primary Mechanism of Action
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[5][6] It blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[5][7] SSRIs, on the other hand, selectively block the serotonin transporter (SERT), increasing the extracellular levels of serotonin.[8][9][10]
Downstream Signaling and Neurotrophic Factors
Both increased noradrenergic and serotonergic signaling are believed to converge on common downstream pathways that promote neuroplasticity, a process often impaired in depression. A key player in this is the Brain-Derived Neurotrophic Factor (BDNF). Chronic administration of both reboxetine and SSRIs has been shown to increase BDNF levels and the expression of its receptor, TrkB.[3][11]
Activation of TrkB by BDNF initiates intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to changes in gene expression and enhanced neurogenesis and synaptic plasticity.[3][12] Studies have shown that reboxetine treatment can reverse the CMS-induced reduction in hippocampal BDNF levels and increase the phosphorylation of ERK.[3] Similarly, SSRIs are known to increase adult hippocampal neurogenesis, an effect that is correlated with their antidepressant response and is mediated, at least in part, by the BDNF system.[11][13] However, some research suggests that in juvenile rats, only SSRIs, and not norepinephrine reuptake inhibitors, increase neurogenesis and BDNF levels, indicating a potential developmental difference in the mechanisms of action.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Forced Swim Test (FST) Protocol
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure: The standard protocol involves a 15-minute pre-test session on day 1, followed by a 5-minute test session 24 hours later. However, some studies utilize a single 15-minute test with no pre-swim to avoid confounding induction procedures.[2]
-
Drug Administration: Antidepressants, such as reboxetine (10 and 60 mg/kg/day) and fluoxetine (2.5 and 15 mg/kg/day), are typically administered chronically via osmotic minipumps for a period of 3 to 14 days prior to testing.[2]
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming (active movements throughout the cylinder), and climbing (active upward-directed movements of the forepaws along the side of the cylinder) are recorded.
Chronic Mild Stress (CMS) Protocol
-
Animals: Male Sprague-Dawley rats.[3]
-
Procedure: Animals are subjected to a variety of mild, unpredictable stressors for a period of several weeks (e.g., 5 weeks).[3] Stressors may include periods of food or water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.
-
Drug Administration: Daily injections of the antidepressant, for example, reboxetine (5 mg/kg, i.p.), are administered throughout the stress period.[3]
-
Behavioral Assessment: Sucrose preference is typically measured weekly. A decrease in the consumption of a 1% sucrose solution compared to water is indicative of anhedonia.
-
Neurochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus and cortex) is collected to measure levels of neurotrophic factors like BDNF and the activation of signaling molecules such as ERK.[3]
Conclusion
Preclinical data from rodent models of depression indicate that both this compound and SSRIs are effective in reversing depressive-like behaviors. However, they exhibit distinct behavioral and neurochemical profiles that reflect their primary mechanisms of action. Reboxetine's efficacy appears to be driven by the enhancement of noradrenergic signaling, leading to specific behavioral responses like increased climbing in the FST. SSRIs, through their action on the serotonergic system, also reduce behavioral despair but tend to increase swimming behavior. Both classes of antidepressants converge on downstream pathways involving BDNF and its receptor TrkB to promote neuroplasticity, although there may be developmental differences in these effects. The choice of preclinical model and the specific stressors employed can influence the observed efficacy of each drug class, highlighting the importance of considering the neurobiological underpinnings of different depressive symptomologies.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 6. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Reboxetine and Desipramine: A Comparative Analysis of Their Effects on the Norepinephrine Transporter
A deep dive into the pharmacological profiles of two prominent norepinephrine reuptake inhibitors, reboxetine and desipramine, reveals distinct characteristics in their interaction with the norepinephrine transporter (NET). This guide provides a comprehensive comparison of their binding affinities, inhibitory potencies, and selectivity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), and desipramine, a tricyclic antidepressant (TCA), both exert their therapeutic effects in conditions like depression by blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.[1] While their primary mechanism of action converges on the norepinephrine transporter, their pharmacological profiles exhibit notable differences in terms of potency and selectivity.
Quantitative Comparison of Transporter Interactions
The following table summarizes the key quantitative parameters defining the interaction of reboxetine and desipramine with the norepinephrine transporter (NET), as well as with the serotonin (SERT) and dopamine (DAT) transporters for selectivity assessment. The data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been compiled from various in vitro studies.
| Drug | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Reboxetine | NET | 1.1[2] | 260 (Rat hypothalamic synaptosomes)[3] | 117.3[2] | >9091[2] |
| SERT | 129[2] | ||||
| DAT | >10,000[2] | ||||
| Desipramine | NET | 0.63 - 3.5[4] | 1.1 (Rabbit carotid artery)[5] | 4.7 - 25.9[4] | >2857[4] |
| SERT | 17.6 - 163[4] | ||||
| DAT | >10,000[4] |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a drug to a target. A lower Kᵢ value indicates a higher affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, norepinephrine uptake. Selectivity Ratios: Calculated from the Kᵢ values (Kᵢ SERT / Kᵢ NET and Kᵢ DAT / Kᵢ NET) to indicate the preference of the drug for the norepinephrine transporter over the serotonin and dopamine transporters.
From the data, it is evident that both reboxetine and desipramine are potent inhibitors of the norepinephrine transporter. Desipramine, in some studies, exhibits a slightly higher affinity for NET than reboxetine.[4] However, reboxetine demonstrates a markedly superior selectivity for NET over SERT compared to desipramine.[2][6] Both drugs show very low affinity for the dopamine transporter.[2] The higher selectivity of reboxetine may contribute to its different side-effect profile compared to tricyclic antidepressants like desipramine.[7][8]
Mechanism of Action and Signaling Pathway
Both reboxetine and desipramine act by binding to the norepinephrine transporter on the presynaptic neuron. This binding event blocks the reuptake of norepinephrine from the synaptic cleft, leading to an accumulation of the neurotransmitter. The increased concentration of norepinephrine enhances its signaling to postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors that initiate downstream intracellular signaling cascades. This modulation of noradrenergic neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.[1]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and norepinephrine uptake inhibition assays.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells, are prepared.[9]
-
Incubation: The membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of the test compound (reboxetine or desipramine). A parallel incubation is performed with a high concentration of a known NET inhibitor to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of a drug to inhibit the uptake of norepinephrine (or a labeled analog) into cells or synaptosomes that express the norepinephrine transporter.
Experimental Workflow:
Detailed Methodology:
-
Cell/Synaptosome Preparation: Cells expressing NET (e.g., SK-N-BE(2)C) or synaptosomes (nerve terminals) isolated from brain tissue are prepared.[11]
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (reboxetine or desipramine).[3]
-
Uptake Initiation: A labeled form of norepinephrine, such as [³H]norepinephrine or a fluorescent substrate, is added to initiate the uptake process.[11][12]
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells or synaptosomes with ice-cold buffer to remove the extracellular labeled substrate.[3]
-
Measurement: The amount of labeled norepinephrine that has been transported into the cells or synaptosomes is quantified. For radiolabeled substrates, this is done by scintillation counting. For fluorescent substrates, a fluorescence plate reader is used.[3][12]
-
Data Analysis: The percentage of inhibition of norepinephrine uptake is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]
References
- 1. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
Cross-Validation of Reboxetine Mesylate's Cognitive Effects: A Comparative Guide for Researchers
An objective analysis of reboxetine's cognitive impact compared to other psychoactive compounds, supported by experimental data and detailed methodologies.
Reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), has been a subject of interest for its potential effects on cognitive function, beyond its primary indication for major depressive disorder. This guide provides a comprehensive comparison of reboxetine's performance against other antidepressants and placebo, drawing on key clinical trials. Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a clear and concise overview of the existing evidence.
Comparative Efficacy on Cognitive Domains
Clinical studies have yielded mixed but often promising results regarding reboxetine's cognitive-enhancing properties. A notable study involving patients with major depressive disorder (MDD) found that reboxetine significantly improved sustained attention and the speed of cognitive functioning after 56 days of treatment, an effect not observed with the selective serotonin reuptake inhibitor (SSRI) paroxetine or placebo.[1] In contrast, studies in healthy volunteers have shown that reboxetine does not impair cognitive and psychomotor abilities, unlike the tricyclic antidepressant (TCA) amitriptyline, which has been shown to negatively impact these functions.[2][3]
Another study in adults with Attention Deficit-Hyperactivity Disorder (ADHD) found no significant difference in reaction time between reboxetine and placebo, though it was noted that tricyclic antidepressants like amitriptyline can increase reaction time.[1] The cognitive effects of reboxetine are thought to be mediated by its primary mechanism of action, which also indirectly influences dopamine levels in the prefrontal cortex, a brain region critical for executive functions.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key comparative studies.
Table 1: Reboxetine vs. Paroxetine and Placebo in Patients with Major Depressive Disorder
| Cognitive Domain | Assessment Tool | Reboxetine (n=25) | Paroxetine (n=23) | Placebo (n=26) | p-value (Reboxetine vs. Baseline) |
| Sustained Attention | Digit Vigilance Test (CDR System) | Statistically Significant Improvement | No Significant Change | No Significant Change | p = 0.023[1] |
| Speed of Cognition | Choice Reaction Time (CDR System) | Statistically Significant Improvement | No Significant Change | No Significant Change | p = 0.024[1] |
Data from a study by Ferguson et al., assessing cognitive function at day 56 compared to baseline.[1]
Table 2: Reboxetine vs. Amitriptyline and Placebo in Healthy Volunteers
| Cognitive/Psychomotor Task | Assessment Tool | Reboxetine (4 mg) | Amitriptyline (25 mg) | Placebo | Key Findings |
| Arousal/Alertness | Critical Flicker Fusion Threshold | No significant effect | Significant decrease vs. Placebo & Reboxetine (p < 0.05) | No significant effect | Amitriptyline impaired arousal.[3] |
| Reaction Time | Simple and Choice Reaction Time | No significant effect | Significant increase vs. Placebo (p < 0.05) | No significant effect | Amitriptyline slowed reaction time.[3] |
| Psychomotor Coordination | Tracking Error Task | No significant effect | Significant increase in error vs. Placebo (p < 0.05) | No significant effect | Amitriptyline impaired coordination.[3] |
| Short-term Memory | Memory Scanning Task | No significant effect | Significant slowing vs. Placebo (p < 0.05) | No significant effect | Amitriptyline slowed memory scanning.[3] |
Data from a study by Kerr et al., in healthy male volunteers.[3]
Experimental Protocols
Reboxetine vs. Paroxetine and Placebo in MDD
-
Study Design: This was an 8-week, randomized, double-blind, placebo- and active-treatment-controlled study.[1]
-
Participants: 74 adult patients (aged 18-65) with a DSM-IV diagnosis of Major Depressive Disorder were enrolled.[1]
-
Treatment Arms:
-
Cognitive Assessment: Cognitive function was evaluated at baseline, day 14, and day 56 using a selection of tasks from the Cognitive Drug Research (CDR) computerized assessment system. The tasks included Simple Reaction Time, Digit Vigilance, Choice Reaction Time, Numeric Working Memory, Word Recognition, and Critical Flicker Fusion.[1]
Reboxetine vs. Amitriptyline in Healthy Volunteers
-
Study Design: A double-blind, 10-way crossover study.[3]
-
Participants: Ten healthy male volunteers.[3]
-
Treatment Arms: Participants received single oral doses of:
-
Cognitive Assessment: A psychometric test battery was administered at baseline and at 1, 2.25, 3.5, 6, and 9 hours post-dose. The specific tests assessed critical flicker fusion, reaction time, tracking error, and short-term memory scanning.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Reboxetine's Cognitive Effects
Reboxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine. In the prefrontal cortex, where dopamine transporters are sparse, the NET is also responsible for the reuptake of dopamine.[4] Therefore, by inhibiting the NET, reboxetine not only increases norepinephrine levels but also indirectly elevates dopamine levels in this crucial brain region for cognition.[4][5]
Caption: Reboxetine's mechanism of action on cognitive function.
Experimental Workflow: Reboxetine vs. Paroxetine and Placebo
The following diagram illustrates the workflow of the clinical trial comparing the cognitive effects of reboxetine, paroxetine, and placebo in patients with MDD.
Caption: Workflow of the comparative MDD cognitive study.
Experimental Workflow: Reboxetine vs. Amitriptyline
This diagram outlines the crossover design used to compare the acute cognitive effects of reboxetine and amitriptyline in healthy volunteers.
Caption: Workflow of the crossover study in healthy volunteers.
References
- 1. Reboxetine versus paroxetine versus placebo: effects on cognitive functioning in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of reboxetine on autonomic and cognitive functions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of reboxetine and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Head-to-Head Comparison of Reboxetine and Paroxetine on Cognitive Function
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive effects of reboxetine and paroxetine, supported by available experimental data. This document summarizes key findings from a pivotal head-to-head clinical trial and explores the distinct pharmacological mechanisms that may underlie their differential impacts on cognitive domains.
Executive Summary
Cognitive impairment is a significant and often persistent symptom of Major Depressive Disorder (MDD). The choice of antidepressant can have a material impact on cognitive function, with some agents potentially offering pro-cognitive benefits while others may have neutral or even detrimental effects. This guide focuses on the comparative cognitive effects of reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), and paroxetine, a selective serotonin reuptake inhibitor (SSRI).
A key head-to-head, randomized, double-blind, placebo-controlled study forms the cornerstone of this comparison. The findings from this study indicate that reboxetine demonstrated statistically significant improvements in sustained attention and the speed of cognitive functioning over an 8-week treatment period in patients with MDD. In contrast, paroxetine did not show any significant changes in these cognitive measures compared to baseline, with its performance being similar to that of the placebo group.[1] These differential effects are likely rooted in their distinct mechanisms of action, with reboxetine's noradrenergic activity potentially playing a key role in its pro-cognitive effects.
Data Presentation
While the full quantitative data from the pivotal head-to-head study by Ferguson et al. (2003) is not publicly available, the table below summarizes the qualitative findings for the cognitive domains assessed.
| Cognitive Domain | Reboxetine | Paroxetine | Placebo |
| Sustained Attention | Significantly improved at Day 56 (p=0.023) | No significant change | No significant change |
| Speed of Cognitive Functioning | Significantly improved at Day 56 (p=0.024) | No significant change | No significant change |
| Simple Reaction Time | No significant change reported | No significant change reported | No significant change reported |
| Digit Vigilance | Component of sustained attention; improved | No significant change reported | No significant change reported |
| Choice Reaction Time | No significant change reported | No significant change reported | No significant change reported |
| Numeric Working Memory | No significant change reported | No significant change reported | No significant change reported |
| Word Recognition | No significant change reported | No significant change reported | No significant change reported |
| Critical Flicker Frequency | No significant change reported | No significant change reported | No significant change reported |
Experimental Protocols
The primary source for this head-to-head comparison is a study conducted by Ferguson, Wesnes, and Schwartz, published in International Clinical Psychopharmacology in 2003.[1]
Study Design
Two identical, randomized, double-blind, placebo- and active-treatment-controlled studies were conducted. The data from these two studies were pooled for analysis.
-
Participants: 74 adult patients (aged 18-65 years) with a confirmed diagnosis of MDD according to DSM-IV criteria.
-
Treatment Groups:
-
Reboxetine (n=25): 8-10 mg/day (fixed/flexible dose).
-
Paroxetine (n=23): 20-40 mg/day (fixed/flexible dose).
-
Placebo (n=26).
-
-
Duration: 8 weeks.
-
Cognitive Assessment: Cognitive function was assessed at baseline, day 14, and day 56.
-
Assessment Tool: A selection of tasks from the Cognitive Drug Research (CDR) computerized assessment system was used.
Cognitive Assessment Battery: Cognitive Drug Research (CDR) System
The CDR system is a validated and widely used computerized battery of tests designed for repeated cognitive assessments in clinical trials. The specific tasks used in this study included:
-
Simple Reaction Time: Measures basic speed of response.
-
Digit Vigilance: Assesses sustained attention and the ability to detect target stimuli over time.
-
Choice Reaction Time: Measures the speed of decision-making and response selection.
-
Numeric Working Memory: Evaluates the ability to hold and manipulate numerical information in short-term memory.
-
Word Recognition: Assesses episodic memory for verbal information.
-
Critical Flicker Frequency: A measure of central nervous system arousal.
The workflow for this clinical trial is illustrated in the diagram below.
Mechanisms of Action and Signaling Pathways
The differential effects of reboxetine and paroxetine on cognitive function are believed to stem from their distinct primary pharmacological targets.
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (SNRI)
Reboxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] Noradrenergic pathways play a crucial role in regulating attention, arousal, and executive functions. Furthermore, inhibition of NET in the prefrontal cortex can lead to a secondary increase in dopamine levels in this brain region, as dopamine transporters are less abundant here and dopamine can be cleared by NET. This dual enhancement of norepinephrine and dopamine in the prefrontal cortex is thought to be a key contributor to reboxetine's pro-cognitive effects.
Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Paroxetine selectively inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse.[3] While serotonin is crucial for mood regulation, its direct role in enhancing cognitive functions like attention and processing speed is less established compared to norepinephrine. Some research suggests that downstream signaling pathways, such as the protein kinase C (PKC) and cAMP response element-binding protein (CREB) pathways, may be modulated by SSRIs and could play a role in neuronal plasticity and, indirectly, cognitive function.[4] However, the clinical evidence from the head-to-head trial suggests that at standard antidepressant doses, the impact of paroxetine on the specific cognitive domains measured was not significant.[1] It is also noteworthy that paroxetine has some anticholinergic activity, which could potentially have a negative impact on cognition, especially in vulnerable populations.[5]
Conclusion
Based on the available head-to-head clinical trial data, reboxetine demonstrates a favorable profile over paroxetine and placebo in improving specific aspects of cognitive function, namely sustained attention and speed of cognitive processing, in patients with MDD.[1] These findings suggest that for patients with MDD where cognitive impairment is a prominent feature, a noradrenergic agent like reboxetine may offer a therapeutic advantage. The distinct neurochemical mechanisms of action, with reboxetine's enhancement of noradrenergic and prefrontal dopaminergic neurotransmission, likely underpin these observed differences. In contrast, the serotonergic actions of paroxetine did not translate into measurable improvements in the cognitive domains assessed in this direct comparison. Further research with larger sample sizes and potentially a broader range of cognitive tests would be beneficial to corroborate and expand upon these findings. Drug development professionals may consider the differential impact on cognitive function as a key differentiator in the development of novel antidepressants.
References
- 1. Reboxetine versus paroxetine versus placebo: effects on cognitive functioning in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 3. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 4. Norms for healthy adults aged 18-87 years for the Cognitive Drug Research System: An automated set of tests of attention, information processing and memory for use in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Reboxetine Mesylate vs. Placebo: A Comparative Analysis in Animal Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of reboxetine mesylate versus placebo in established animal models of depression and anxiety. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of reboxetine's efficacy profile. Detailed experimental protocols and visual representations of experimental workflows and signaling pathways are included to support researchers in their study design and interpretation.
Executive Summary
Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), has demonstrated antidepressant-like effects in various animal behavioral tests.[1] The primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2][3] This guide summarizes the quantitative outcomes of reboxetine administration compared to placebo in key behavioral paradigms, including the Forced Swim Test (FST), Tail Suspension Test (TST), Novelty-Suppressed Feeding Test (NSFT), and Social Interaction Test. While robust data exists for the FST, direct comparative data for reboxetine versus placebo in the TST, NSFT, and Social Interaction Test is less prevalent in the reviewed literature.
Data Presentation
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.[4][5] A decrease in immobility time is indicative of an antidepressant-like effect.
| Species | Drug/Dose | Treatment Duration | Immobility Time (seconds) vs. Placebo/Control | Reference |
| Rat | Reboxetine (10 mg/kg/day) | 14 days | ↓ (Significant Decrease) | [4] |
| Rat | Reboxetine (60 mg/kg/day) | 3 and 14 days | ↓ (Significant Decrease) | [4] |
| Rat | Reboxetine (10 and 30 mg/kg, i.p.) | Acute | ↓ (Dose-dependent decrease) | [6] |
| Rat | Reboxetine (2.5, 5, and 10 mg/kg, i.p.) | 2 days | ↓ (Reduced immobility) | [1] |
| Mouse (Female WT) | Reboxetine (20 mg/kg) | Acute | ↓ (Reduced immobility) | [7] |
Table 2: Tail Suspension Test (TST) - Immobility Time
The Tail Suspension Test is another common model for screening potential antidepressant drugs, where immobility is induced by suspending a mouse by its tail.[2][8][9][10] Reduced immobility suggests antidepressant activity. While specific placebo-controlled data for reboxetine was not prominently available in the search results, noradrenergic antidepressants, in general, are effective in this test.[11]
| Species | Drug/Dose | Treatment Duration | Immobility Time (seconds) vs. Placebo/Control | Reference |
| Mouse | Reboxetine (2 mg/kg, i.p.) with DMPX | Acute | ↓ (Reduced immobility) | [8] |
| General Finding | Noradrenergic drugs | Acute | ↓ (Generally effective) | [11] |
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed
| Species | Drug/Dose | Treatment Duration | Latency to Feed (seconds) vs. Placebo/Control | Reference |
| Rat/Mouse | General Antidepressants | Chronic | ↓ (Generally effective) | [3][12][13] |
Table 4: Social Interaction Test - Time in Interaction Zone
The Social Interaction Test evaluates social behavior by measuring the time a subject animal spends interacting with a novel conspecific.[14][15] Increased social interaction can indicate anxiolytic or antidepressant effects. A study on chronically stressed rats showed that reboxetine could normalize motivation and reward sensitivity, which are related to social behavior.[4] However, a direct placebo-controlled study in a standard social interaction paradigm was not found.
| Species | Drug/Dose | Treatment Duration | Time in Interaction Zone vs. Placebo/Control | Reference |
| Rat (Chronic Social Stress Model) | Reboxetine (40 mg/kg/day) | 4 weeks | Normalized behaviors related to motivation and reward | [4] |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring despair-like behavior.
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 30 cm for rats).[16]
Procedure:
-
Habituation (for rats): On day 1, animals are placed in the cylinder for a 15-minute pre-test session.[17]
-
Test Session: 24 hours after habituation (for rats) or during a single session (for mice), animals are placed in the water for a 5-6 minute test session.[18][19]
-
Data Collection: The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.[20]
-
Drug Administration: Reboxetine or placebo is administered at specified times before the test session, depending on the study design (acute or chronic).
Workflow Diagram:
Tail Suspension Test (TST)
Objective: To screen for antidepressant-like activity by measuring behavioral despair.
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.[2][8]
Procedure:
-
Preparation: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[9]
-
Suspension: The mouse is suspended by the taped tail from the bar, high enough to prevent it from reaching any surfaces.[2]
-
Test Duration: The test typically lasts for 6 minutes.[9]
-
Data Collection: The total time the mouse remains immobile is recorded.[2]
-
Drug Administration: Reboxetine or placebo is administered prior to the test.
Workflow Diagram:
Novelty-Suppressed Feeding Test (NSFT)
Objective: To assess anxiety- and depression-like behavior.
Apparatus: A novel, open-field arena (e.g., a brightly lit box).[3][12]
Procedure:
-
Food Deprivation: Animals are food-deprived for a specified period (e.g., 24 hours) before the test.[13]
-
Test Setup: A single food pellet is placed in the center of the novel arena.[12]
-
Test Session: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.[13] The test duration is typically around 10-15 minutes.[13]
-
Home Cage Consumption: Immediately after the test, the amount of food consumed in the home cage is measured to control for appetite.
-
Drug Administration: Chronic administration of reboxetine or placebo is typically required for effects to be observed in this test.[3]
Workflow Diagram:
Social Interaction Test
Objective: To evaluate social withdrawal and anxiety-like behavior.
Apparatus: An open-field arena.[15]
Procedure:
-
Habituation: The test animal is allowed to habituate to the arena.
-
Social Interaction Session: A novel, unfamiliar animal (stimulus animal) is introduced into the arena, often within a wire-mesh cage to allow for sensory interaction without physical contact.[15]
-
Data Collection: The amount of time the test animal spends in a defined "interaction zone" around the stimulus animal is recorded over a set period (e.g., 10 minutes).
-
Drug Administration: Reboxetine or placebo is administered prior to the test session.
Workflow Diagram:
Signaling Pathway
Reboxetine selectively inhibits the norepinephrine transporter (NET), increasing the concentration of norepinephrine (NE) in the synaptic cleft.[2][3] This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors.[21][22] Activation of these G-protein coupled receptors triggers downstream signaling cascades that are believed to mediate the therapeutic effects of reboxetine.
Conclusion
This compound demonstrates clear antidepressant-like properties in the Forced Swim Test, significantly reducing immobility time compared to placebo in a dose-dependent manner. While the theoretical basis for its efficacy in the Tail Suspension Test, Novelty-Suppressed Feeding Test, and Social Interaction Test is strong due to its noradrenergic mechanism, more direct, placebo-controlled quantitative studies in these specific paradigms would further solidify its preclinical profile. The provided protocols and diagrams serve as a valuable resource for researchers investigating the behavioral pharmacology of reboxetine and other noradrenergic compounds.
References
- 1. youtube.com [youtube.com]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Tail Suspension Test [jove.com]
- 9. Video: The Tail Suspension Test [jove.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.libretexts.org [med.libretexts.org]
- 22. Adrenergic receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Reboxetine and Venlafaxine Mechanisms for Neuropharmacological Research
This guide provides a detailed, data-driven comparison of the pharmacological mechanisms of reboxetine and venlafaxine, two antidepressants with distinct profiles in neurotransmitter reuptake inhibition. Reboxetine is a highly selective norepinephrine reuptake inhibitor (NRI), whereas venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) with dose-dependent activity. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the functional differences between these compounds.
Primary Mechanism of Action: Transporter Inhibition
The primary therapeutic action of both reboxetine and venlafaxine is the inhibition of presynaptic neurotransmitter transporters. By blocking these transporters, they increase the concentration of specific monoamines in the synaptic cleft, thereby enhancing neurotransmission. However, their selectivity for these transporters differs significantly.
Reboxetine: Selective Norepinephrine Reuptake Inhibition
Reboxetine's mechanism is centered on its high affinity and selectivity for the norepinephrine transporter (NET).[1][2][3] By binding to and inhibiting NET, reboxetine blocks the reuptake of norepinephrine (NE) from the synapse back into the presynaptic neuron. This selective action leads to a potentiation of noradrenergic signaling.[2] Its affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) is substantially lower, making it a valuable tool for isolating the effects of noradrenergic system modulation.[4]
Venlafaxine: Serotonin-Norepinephrine Reuptake Inhibition
Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, inhibit the reuptake of both serotonin (5-HT) and norepinephrine.[5][6][7] This action is dose-dependent; at lower therapeutic doses (e.g., 75 mg/day), venlafaxine acts predominantly as a serotonin reuptake inhibitor by blocking SERT.[6] As the dosage increases (above 150 mg/day), it significantly engages and inhibits NET as well.[6][8] Its affinity for DAT is very low and generally not considered clinically significant except at very high doses.[9] This dual mechanism allows for a broader modulation of monoaminergic systems compared to selective agents.
Comparative Pharmacological Data
The binding affinity of a drug for its target is a key determinant of its potency and selectivity. The inhibition constant (Ki) represents the concentration of a drug required to occupy 50% of the target receptors or transporters in vitro; a lower Ki value indicates a higher binding affinity.
| Compound | Target Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (SERT Ki / NET Ki) |
| Reboxetine | NET | 13.4 [4] | 20.4 |
| SERT | 273.5 [4] | ||
| DAT | >10,000 [4] | ||
| Venlafaxine | NET | 2480 [9] | 0.033 |
| SERT | 82 [9] | ||
| DAT | 7647 [9] | ||
| O-desmethylvenlafaxine | NET | 558.4 [9] | 0.072 |
| (Active Metabolite) | SERT | 40.2 [9] |
Data derived from studies on human transporters.
Downstream Signaling Pathways
The sustained increase in synaptic norepinephrine and/or serotonin levels initiated by reboxetine and venlafaxine triggers adaptive changes in downstream intracellular signaling cascades. These pathways are crucial for the long-term therapeutic effects of antidepressants, including the regulation of neurogenesis, synaptic plasticity, and cell survival.
Both medications have been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Chronic administration of reboxetine can reverse stress-induced reductions in hippocampal BDNF and increase the expression of its receptor, TrkB.[4] Similarly, antidepressants are known to transactivate TrkB, leading to the activation of downstream cascades.[10]
Key signaling pathways influenced by both drugs include:
-
MAPK/ERK Pathway: This pathway is critical for cell growth, differentiation, and synaptic plasticity. Reboxetine has been demonstrated to elevate the phosphorylation of ERK in the hippocampus.[4] Venlafaxine is also understood to exert its effects partly by activating the MAPK/ERK1/2 signaling cascade.
-
PI3K/AKT Pathway: This pathway is central to cell survival and neuroprotection. Studies have shown that venlafaxine's neuroprotective effects are mediated through the activation of the PI3K/AKT pathway.
The convergence on these neurotrophic and survival pathways suggests a common downstream mechanism for promoting neuronal resilience and plasticity, which is thought to underlie their antidepressant effects.
Key Experimental Methodologies
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and synaptosomal neurotransmitter uptake assays.
Experimental Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a drug (the "ligand") for a specific receptor or transporter. It involves competing the unlabeled test drug against a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of reboxetine and venlafaxine for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
-
Materials:
-
Membrane preparations from cells expressing the human transporter of interest (e.g., HEK293-hNET, HEK293-hSERT).
-
Radioligand specific for the transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compounds: Reboxetine, Venlafaxine.
-
Assay buffer, 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Preparation: A series of dilutions of the test compounds (e.g., reboxetine) are prepared.
-
Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Control Wells:
-
Total Binding: Membranes + radioligand + buffer (no competitor).
-
Non-specific Binding: Membranes + radioligand + a high concentration of a known selective unlabeled ligand to saturate the transporters.
-
-
Equilibrium: The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Termination: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Synaptosomal Neurotransmitter Uptake Assay
This is a functional assay that measures the ability of a drug to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).
-
Objective: To determine the potency (IC50) of reboxetine and venlafaxine in inhibiting the uptake of [³H]norepinephrine and [³H]serotonin.
-
Materials:
-
Fresh rodent brain tissue (e.g., cortex or hippocampus for NET and SERT).
-
Radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin).
-
Test compounds: Reboxetine, Venlafaxine.
-
Sucrose homogenization buffer, Krebs-Ringer buffer.
-
Centrifuge, tissue homogenizer, cell harvester, scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized in ice-cold buffered sucrose and subjected to differential centrifugation to isolate the crude synaptosomal fraction (P2), which contains sealed presynaptic nerve terminals.
-
Pre-incubation: The synaptosomal suspension is pre-incubated in buffer at 37°C for a short period (e.g., 10 minutes) in the presence of varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter (e.g., [³H]norepinephrine) at a concentration near its Km value.
-
Uptake Incubation: The mixture is incubated for a very short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
-
Termination: The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by scintillation counting.
-
-
Data Analysis:
-
Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a potent uptake inhibitor.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percentage inhibition of uptake is calculated for each concentration of the test compound.
-
The IC50 value (concentration causing 50% inhibition of specific uptake) is determined by fitting the data to a dose-response curve.
-
References
- 1. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reboxetine - Wikipedia [en.wikipedia.org]
- 5. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. reddit.com [reddit.com]
- 10. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
Reboxetine's Selectivity for the Norepinephrine Transporter: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reboxetine's binding affinity and functional inhibition of the norepinephrine transporter (NET) relative to the serotonin transporter (SERT) and the dopamine transporter (DAT). The data presented herein validates reboxetine's established profile as a selective norepinephrine reuptake inhibitor (NRI). Detailed experimental protocols and visual representations of key processes are included to support researchers in their understanding and potential replication of these findings.
Data Presentation: Reboxetine's Binding Affinity and Potency
Reboxetine's selectivity for NET is quantitatively demonstrated by its lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for NET compared to SERT and DAT. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the transporter's function. The following table summarizes key findings from in vitro studies.
| Transporter | Parameter | Value (nM) | Fold Selectivity (vs. NET) |
| NET | Ki | 13.4[1] | - |
| IC50 | 8.5[2] | - | |
| SERT | Ki | 273.5[1] | ~20-fold |
| IC50 | 6,900[2] | ~812-fold | |
| DAT | Ki | >10,000[1] | >746-fold |
| IC50 | 89,000[2] | ~10,470-fold |
Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the selectivity of compounds like reboxetine for monoamine transporters.
Radioligand Binding Assay
This assay measures the direct binding affinity of a test compound to a specific transporter, typically in membranes isolated from cells expressing the transporter of interest.
a) Membrane Preparation:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Cell Lysis: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh assay buffer and resuspend. Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparations and store at -80°C.
b) Binding Assay Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of reboxetine.
-
Reagent Addition:
-
Total Binding: Add assay buffer, a specific radioligand for the transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]WIN 35,428 for DAT), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a known selective inhibitor for the respective transporter (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT), the radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of reboxetine, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), often with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the reboxetine concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic nerve terminals (synaptosomes).
a) Synaptosome Preparation:
-
Tissue Dissection: Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain region enriched in the transporter of interest (e.g., hippocampus or cortex for NET and SERT, striatum for DAT) in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Homogenization: Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger cellular debris.
-
Synaptosome Pelleting: Carefully collect the supernatant and centrifuge it at 12,000-20,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.
-
Resuspension: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer). Determine the protein concentration.
b) Uptake Assay Protocol:
-
Plate Setup: In a 96-well plate, add the synaptosomal preparation to triplicate wells for total uptake, non-specific uptake, and inhibition by reboxetine.
-
Pre-incubation: Add varying concentrations of reboxetine or vehicle to the appropriate wells and pre-incubate at 37°C for 10-15 minutes. For non-specific uptake, add a high concentration of a selective inhibitor.
-
Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a concentration close to its Km value.
-
Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by immediate washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of reboxetine by plotting the percentage of inhibition against the logarithm of the reboxetine concentration and fitting the data with a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining transporter selectivity and the signaling pathway affected by reboxetine.
Caption: Experimental workflow for determining transporter selectivity.
References
A Comparative Analysis of Reboxetine Mesylate and Imipramine in the Management of Severe Depression
A detailed review of clinical trial data on the efficacy and tolerability of the selective norepinephrine reuptake inhibitor reboxetine versus the tricyclic antidepressant imipramine for the treatment of severe depressive episodes.
This guide provides a comprehensive comparison of reboxetine mesylate and imipramine, two antidepressant agents, in the context of treating severe depression. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, detailed experimental protocols, and a visual representation of the therapeutic approaches.
Efficacy in Severe Depression: A Quantitative Comparison
Clinical studies have demonstrated that reboxetine is at least as effective as imipramine in treating major depressive disorder, including in patient populations with severe depression and in the elderly.[1] The following tables summarize the key efficacy and safety data from two pivotal double-blind, randomized clinical trials comparing reboxetine and imipramine.
Study 1: Adults with Major Depression (including severe cases)
This 6-week, randomized, double-blind, multicenter study compared the efficacy and tolerability of reboxetine with imipramine in adult patients diagnosed with major depression.[2]
Table 1: Efficacy and Safety of Reboxetine vs. Imipramine in Adult Patients with Major Depression
| Parameter | Reboxetine | Imipramine |
| Patient Population | Adults (18-65 years) with DSM-III-R Major Depressive Episode | Adults (18-65 years) with DSM-III-R Major Depressive Episode |
| Baseline HAM-D Score (Mean ± SD) | 28.8 ± 4.8 | 28.0 ± 5.2 |
| Dosage | 8-10 mg/day | 150-200 mg/day |
| Response Rate (>50% reduction in HAM-D) | 68.5% | 56.2% |
| Remission Rate (HAM-D score ≤ 10) | 52.0% | 45.5% |
| Discontinuation due to Adverse Events | 10.0% | 14.3% |
Data sourced from a 6-week study by Berzewski et al. (1997) as reported by Schatzberg (2000).[2][3]
Study 2: Elderly Patients with Depressive Disorders
An 8-week, double-blind, multicenter trial assessed the comparative efficacy and tolerability of reboxetine and imipramine in elderly patients (aged >65 years) with depression or dysthymia.[4]
Table 2: Efficacy and Safety of Reboxetine vs. Imipramine in Elderly Patients with Depressive Disorders
| Parameter | Reboxetine | Imipramine |
| Patient Population | Elderly (>65 years) with depression or dysthymia | Elderly (>65 years) with depression or dysthymia |
| Baseline HAM-D Score (Mean ± SD) | 27.0 ± 4.9 | 26.9 ± 5.4 |
| Dosage | 4-6 mg/day | 50-100 mg/day |
| "Much to Very Much Improved" (CGI Scale) | 58.9% | 42.3% |
| Remission Rate (HAM-D score ≤ 10) | 42.4% | 49.4% |
| Patients Experiencing Adverse Events | 68% | 71% |
Data sourced from a study in elderly patients, likely Katona et al. (1999), as reported by Schatzberg (2000).[3][4]
Experimental Protocols
The methodologies for the key comparative studies are outlined below to provide context for the presented data.
Berzewski et al. (1997) - Study in Adults
-
Study Design: A 6-week, randomized, double-blind, multicenter, parallel-group study.[2]
-
Participants: 256 adult patients (aged 18-65) meeting the DSM-III-R criteria for a major depressive episode. Patients had a baseline Hamilton Depression Rating Scale (HAM-D) score of ≥22.
-
Treatment Arms:
-
Reboxetine: 8 mg/day, with the option to increase to 10 mg/day.
-
Imipramine: 150 mg/day, with the option to increase to 200 mg/day.
-
-
Efficacy Assessments: The primary efficacy measures were the change from baseline in the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS). The Clinical Global Impression (CGI) scale was also used.
-
Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).
Katona et al. (1999) - Study in Elderly Patients
-
Study Design: An 8-week, double-blind, randomized, multicenter, parallel-group trial.[4]
-
Participants: 347 elderly patients (aged >65 years) with a diagnosis of depression or dysthymia. Patients had a baseline 21-item HAM-D score of ≥18.
-
Treatment Arms:
-
Reboxetine: 4 mg/day, with the potential to increase to 6 mg/day.
-
Imipramine: 50 mg/day, with the potential to increase to 100 mg/day.
-
-
Efficacy Assessments: Efficacy was evaluated using the HAM-D and the Clinical Global Impression (CGI) scale.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a focus on cardiovascular and anticholinergic side effects.
Comparative Drug Profiles and Clinical Trial Workflow
The following diagram illustrates the key characteristics of reboxetine and imipramine and a typical workflow for a comparative clinical trial in severe depression.
Caption: Comparative profiles of Reboxetine and Imipramine and a typical clinical trial workflow.
Tolerability and Safety Profile
Reboxetine generally demonstrates a more favorable tolerability profile compared to imipramine.[2] In the study with adult patients, the frequency of discontinuation due to adverse events was lower in the reboxetine group (10.0%) than in the imipramine group (14.3%).[2] Imipramine was associated with a significantly higher cumulative risk of developing dry mouth, hypotension, and tremor.[2]
In the elderly population, while the overall incidence of adverse events was similar between the two groups (68% for reboxetine vs. 71% for imipramine), reboxetine-treated patients were less likely to experience hypotension and related symptoms.[4]
Mechanism of Action
The differing side effect profiles of reboxetine and imipramine can be attributed to their distinct mechanisms of action.
References
- 1. Chairman's overview. The place of reboxetine in antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of reboxetine compared with imipramine in a double-blind study in patients suffering from major depressive offsodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Reboxetine versus imipramine in the treatment of elderly patients with depressive disorders: a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Reboxetine Mesylate
For researchers and scientists in the dynamic field of drug development, meticulous laboratory safety and chemical handling are paramount. This guide provides essential, procedural information for the proper disposal of reboxetine mesylate, ensuring the safety of laboratory personnel and environmental protection. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
This compound, a selective norepinephrine reuptake inhibitor, is not classified as a DEA-controlled substance, but like all chemical reagents, requires a formal disposal process.[1][2] Improper disposal, such as discarding in the regular trash or flushing down the drain, can lead to environmental contamination and potential harm.[1]
In-Lab Waste Management: A Procedural Workflow
The following steps outline the correct procedure for managing this compound waste within a laboratory setting, from the point of generation to its final removal by a certified disposal service.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound must be considered chemical waste. This includes expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, weighing boats) that has come into contact with the substance.
-
Segregate: This waste must be kept separate from regular trash, biohazardous waste, and radioactive waste.[3] It is also crucial to avoid mixing incompatible chemical wastes to prevent dangerous reactions.[4] For instance, do not mix acidic and basic waste streams unless you are following a specific, approved neutralization protocol.[5]
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and sealable container for solid this compound waste.[6] The container should be made of a material compatible with the chemical. For liquid waste containing this compound (e.g., from dissolved solutions), use a sealable, chemical-resistant bottle.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's specific guidelines), the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Irritant").[7] The label should also include the name of the principal investigator, the lab location, and the date the waste was first added to the container.[7]
3. Temporary In-Lab Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel and away from general traffic.[4]
-
Safety: Ensure the storage area is well-ventilated. If storing different types of chemical waste in the same area, use secondary containment (such as a tray) to separate incompatible materials.[7]
4. Arranging for Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for requesting a waste pickup.[2]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations. This documentation is crucial for regulatory compliance.[3]
Quantitative Data for Waste Profiling
While specific disposal concentration limits for this compound are not publicly available, the following table outlines the key characteristics to consider when creating a waste profile for disposal, based on available safety data.
| Characteristic | Information for this compound | Source |
| Physical State | Solid (crystalline) | Abcam |
| Solubility | Soluble in water (up to 100 mM) | Abcam |
| Hazards | Harmful if swallowed, potential for reproductive toxicity. | Sigma-Aldrich |
| RCRA Status | Not a listed hazardous waste. However, it should be managed as a non-hazardous pharmaceutical waste. | TriHaz Solutions |
| Recommended Disposal Method | Incineration by a licensed waste disposal facility. | TriHaz Solutions |
Note: RCRA refers to the Resource Conservation and Recovery Act, the primary US federal law regulating the disposal of solid and hazardous waste.[9]
Experimental Protocols
The primary "experimental protocol" for the disposal of this compound is the procedural workflow outlined above. In-lab chemical deactivation or neutralization of pharmaceutical waste is generally not recommended for researchers without specific expertise and institutional approval, due to the risk of incomplete reactions or the creation of other hazardous byproducts. The safest and most compliant method is segregation and professional disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a research laboratory.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. ebsalabama.com [ebsalabama.com]
- 2. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Collection of Laboratory Waste | Support | Merck [merckmillipore.com]
- 7. chemistry.wwu.edu [chemistry.wwu.edu]
- 8. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
Essential Safety and Handling Protocols for Reboxetine Mesylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Reboxetine mesylate. Adherence to strict safety and disposal protocols is not merely a matter of compliance but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to minimize exposure. This includes respiratory, eye, hand, and body protection.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene gloves. It is recommended to double-glove, especially during prolonged handling or in case of a spill. | Provides a barrier against dermal absorption. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects the eyes from dust particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator is crucial when handling the powder outside of a containment system. Options include: - N95 or P100 filtering facepiece respirator for low-intensity operations. - A Powered Air-Purifying Respirator (PAPR) for operations with a higher potential for aerosolization.[1] | Prevents inhalation of fine particles of the active pharmaceutical ingredient (API), which can lead to systemic exposure. The choice of respirator depends on the scale and nature of the handling procedure. |
| Body Protection | A disposable gown or a dedicated lab coat worn over personal clothing. | Prevents contamination of personal clothing and skin. |
Experimental Protocols: Safe Handling and Storage
Handling:
-
All handling of powdered this compound should ideally be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Avoid creating dust. Use techniques such as gentle scooping and careful weighing.
-
Ensure adequate ventilation in the work area.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, although specific incompatibilities are not widely documented, standard laboratory practice dictates segregation from strong acids, bases, and oxidizing agents.
Spill Management Workflow
A prompt and effective response to a this compound spill is critical to prevent widespread contamination and exposure.
Caption: A logical workflow for responding to a this compound spill.
Decontamination and Disposal Plan
Decontamination: For routine cleaning of surfaces and equipment that have been in contact with this compound, or in the event of a spill, a multi-step decontamination process is recommended. While specific validated decontamination solutions for this compound are not published, a general procedure for potent pharmaceutical compounds can be followed:
-
Initial Cleaning: Gently wipe the contaminated surface with a disposable, absorbent material dampened with a detergent solution to remove the bulk of the powder.
-
Deactivating Solution: While a specific deactivating agent for Reboxetine is not defined in the available literature, for some potent compounds, solutions containing sodium hypochlorite or sodium hydroxide have been shown to be effective.[2] However, the suitability of these for this compound would need to be determined. In the absence of a validated deactivating agent, a thorough cleaning protocol is paramount.
-
Solvent Rinse: Wipe the surface with a solvent in which this compound is soluble, such as ethanol or methanol, to remove any remaining traces.
-
Final Rinse: Perform a final rinse with purified water.
-
All cleaning materials must be disposed of as hazardous waste.
Disposal: Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Bulk Chemical: Unused or expired this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain or mixed with general laboratory waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, respirator cartridges, pipette tips, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal Vendor: Arrangements should be made with a licensed hazardous waste disposal company for the collection and incineration of the chemical waste in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
